Naphthyl-2-methylene-succinyl-CoA
Description
Properties
Molecular Formula |
C36H46N7O19P3S |
|---|---|
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
(E)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C36H46N7O19P3S/c1-36(2,30(48)33(49)39-10-9-25(44)38-11-12-66-35(50)23(15-26(45)46)14-20-7-8-21-5-3-4-6-22(21)13-20)17-59-65(56,57)62-64(54,55)58-16-24-29(61-63(51,52)53)28(47)34(60-24)43-19-42-27-31(37)40-18-41-32(27)43/h3-8,13-14,18-19,24,28-30,34,47-48H,9-12,15-17H2,1-2H3,(H,38,44)(H,39,49)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/b23-14+/t24-,28-,29-,30?,34-/m1/s1 |
InChI Key |
GZNYDKAZGJZRED-QEVJJUAOSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC5=CC=CC=C5C=C4)/CC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Naphthyl-2-methylene-succinyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyl-2-methylene-succinyl-CoA is a crucial, yet transient, intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). This technical guide provides a comprehensive overview of this compound, detailing its role in microbial metabolism, the enzymes responsible for its formation and conversion, and the genetic basis of this pathway. This document synthesizes available quantitative data, outlines detailed experimental protocols for the study of this pathway, and presents visual diagrams of the metabolic and regulatory logic.
Introduction
This compound is a coenzyme A thioester that serves as a key metabolite in the beta-oxidation-like pathway for the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria.[1][2] This pathway is of significant environmental interest as it represents a mechanism for the bioremediation of PAH-contaminated anaerobic environments. Understanding the biochemistry of this compound and its associated enzymes is critical for developing strategies to enhance the bioremediation of these recalcitrant pollutants.
The Anaerobic 2-Methylnaphthalene Degradation Pathway
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase.[1][2] The resulting naphthyl-2-methyl-succinate is then activated to its coenzyme A thioester, naphthyl-2-methyl-succinyl-CoA. This intermediate undergoes a series of beta-oxidation-like reactions, which includes the formation of this compound, ultimately leading to the formation of 2-naphthoyl-CoA.[1][3]
Formation of this compound
This compound is formed through the oxidation of naphthyl-2-methyl-succinyl-CoA. This reaction is catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase , an enzyme encoded by the bnsG gene.[4]
Conversion of this compound
This compound is subsequently hydrated to naphthyl-2-hydroxymethyl-succinyl-CoA. This hydration step is catalyzed by This compound hydratase , encoded by the bnsH gene.[4]
Quantitative Data
Quantitative data for the enzymes involved in the anaerobic 2-methylnaphthalene degradation pathway is limited and has primarily been determined using crude cell extracts of sulfate-reducing enrichment cultures.
| Enzyme | Gene | Organism/Culture | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Substrate | Product | Reference |
| Naphthyl-2-methyl-succinate synthase | nmsA | Sulfate-reducing enrichment culture N47 | 0.020 ± 0.003 | 2-Methylnaphthalene and Fumarate | Naphthyl-2-methyl-succinate | [1][2] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | bnsEF | Sulfate-reducing enrichment culture N47 | 19.6 | Naphthyl-2-methyl-succinate and Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA and Succinate | |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | bnsG | Sulfate-reducing enrichment culture N47 | 0.115 | Naphthyl-2-methyl-succinyl-CoA | This compound |
Note: Detailed kinetic parameters such as Km and Vmax for purified naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) and this compound hydratase (BnsH) are not currently available in the literature.
Experimental Protocols
Assay for Naphthyl-2-methyl-succinate Synthase Activity
This protocol is adapted from the methodology used to study the sulfate-reducing enrichment culture N47.[1]
Objective: To measure the production of naphthyl-2-methyl-succinate from 2-methylnaphthalene and fumarate in dense cell suspensions.
Materials:
-
Anaerobically grown cells from a 2-methylnaphthalene-degrading culture.
-
Anaerobic potassium phosphate (B84403) buffer (50 mM, pH 7.2).
-
Fumarate solution (100 mM, anaerobic).
-
2-Methylnaphthalene solution (e.g., 10 mM in a water-miscible, non-toxic solvent).
-
Anaerobic vials with butyl rubber stoppers.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column.
Procedure:
-
Harvest cells grown anaerobically on 2-methylnaphthalene by centrifugation under anoxic conditions.
-
Wash the cell pellet with anaerobic potassium phosphate buffer and resuspend to a high cell density (e.g., 10-20 mg protein/mL).
-
Dispense the cell suspension into anaerobic vials.
-
Initiate the reaction by adding 2-methylnaphthalene and fumarate to final concentrations of, for example, 100 µM and 1 mM, respectively.
-
Incubate the vials at the optimal growth temperature of the culture with gentle shaking.
-
At various time points, withdraw aliquots from the reaction vials and immediately stop the reaction by adding a quenching agent (e.g., acid or organic solvent) and centrifuging to remove cell debris.
-
Analyze the supernatant for the presence of naphthyl-2-methyl-succinate using HPLC.
-
Quantify the product by comparing the peak area to a standard curve of chemically synthesized naphthyl-2-methyl-succinate.
-
Calculate the specific activity as nmol of product formed per minute per mg of total protein.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in bacterial cells, adapted from established methods for acyl-CoA analysis.
Objective: To quantify the intracellular concentration of this compound.
Materials:
-
Bacterial cell culture grown under conditions that induce the 2-methylnaphthalene degradation pathway.
-
Quenching solution (e.g., -20°C 60% methanol).
-
Extraction solvent (e.g., 75% ethanol, 0.1 M formic acid).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
A suitable reversed-phase LC column.
-
Synthesized this compound standard.
Procedure:
-
Rapidly quench the metabolism of a known quantity of bacterial cells by adding cold quenching solution.
-
Harvest the cells by centrifugation at low temperature.
-
Extract the intracellular metabolites by resuspending the cell pellet in the extraction solvent and lysing the cells (e.g., by sonication or bead beating).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Analyze the extract using a targeted LC-MS/MS method.
-
LC Separation: Use a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transition for this compound. The exact masses will need to be calculated and optimized based on the synthesized standard.
-
-
Quantify the amount of this compound by comparing the peak area in the sample to a standard curve generated with the synthesized standard.
-
Normalize the concentration to the initial cell number or biomass.
Signaling Pathways and Gene Regulation
The genes for the anaerobic degradation of 2-methylnaphthalene are organized in clusters. The bns (B606305) (beta-oxidation of naphthyl-2-methyl-succinate) gene cluster encodes the enzymes responsible for the conversion of naphthyl-2-methyl-succinate to 2-naphthoyl-CoA, including Naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) and this compound hydratase (BnsH).[4]
While the specific regulatory mechanisms governing the bns operon are not fully elucidated, it is hypothesized to be regulated in a substrate-dependent manner, similar to other anaerobic aromatic degradation pathways. In analogous pathways, such as anaerobic benzoate (B1203000) degradation, transcription factors of the MarR and Fnr families respond to the presence of the substrate or key metabolic intermediates and to the anaerobic conditions, respectively, to control the expression of the catabolic genes.
Visualizations
References
- 1. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Naphthyl-2-methylene-succinyl-CoA in Anaerobic Biodegradation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the formation and role of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627). This guide details the core biochemical reactions, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathway and experimental workflows.
Core Mechanism: The Anaerobic Degradation Pathway of 2-Methylnaphthalene
This compound is not a pharmacologically active compound with a mechanism of action in the traditional sense. Instead, it is a crucial metabolite in the anaerobic biodegradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), by certain microorganisms, particularly sulfate-reducing bacteria. The pathway is analogous to the anaerobic degradation of toluene.
The process is initiated by the activation of the chemically stable methyl group of 2-methylnaphthalene. This occurs via the addition of a fumarate (B1241708) molecule, a reaction catalyzed by the glycyl radical enzyme naphthyl-2-methyl-succinate synthase. The resulting product, naphthyl-2-methyl-succinate, is then activated to its corresponding coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, by a CoA transferase.
The central reaction involving the molecule of interest is the subsequent oxidation of naphthyl-2-methyl-succinyl-CoA to This compound . This step is catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2] This oxidation is a key step in the β-oxidation of the succinyl side chain.
Following its formation, this compound undergoes further transformations. These include hydration to naphthyl-2-hydroxymethyl-succinyl-CoA, a subsequent oxidation to naphthyl-2-oxomethyl-succinyl-CoA, and finally a thiolytic cleavage that yields 2-naphthoyl-CoA and succinyl-CoA.[3][4] 2-naphthoyl-CoA is a central intermediate that then enters the downstream pathway involving the reduction and cleavage of the aromatic ring system.[4][5]
Signaling Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The following diagram illustrates the biochemical pathway leading to and from this compound.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Quantitative Data: Enzyme Activities
The following table summarizes the specific activities of key enzymes in the upper pathway of anaerobic 2-methylnaphthalene degradation, as determined in crude cell extracts of sulfate-reducing enrichment cultures.
| Enzyme | Substrate(s) | Product(s) | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Electron Acceptor (for dehydrogenases) | Reference |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | Not Applicable | [5] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | 19.6 | Not Applicable | [1][2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 ± 0.025 | Phenazine methosulphate (PMS) | [1][2] |
Note: The activity of Naphthyl-2-methyl-succinyl-CoA dehydrogenase could not be detected with natural electron acceptors such as NAD⁺ or FAD.[1][2][6][7]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments related to the study of this compound formation.
4.1 Cultivation of Anaerobic Sulfate-Reducing Bacteria (e.g., Culture N47)
-
Medium Preparation: Prepare a bicarbonate-buffered, sulfide-reduced mineral salt medium under an N₂/CO₂ (80/20, vol/vol) atmosphere. The medium should contain essential minerals, trace elements, and vitamins.
-
Carbon Source: Add 2-methylnaphthalene as the sole carbon and energy source. It can be dissolved in an inert, water-insoluble carrier like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) to ensure a constant supply to the aqueous phase.
-
Inoculation and Incubation: Inoculate the medium with an existing enrichment culture (e.g., N47). Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C) without shaking.
-
Monitoring Growth: Monitor substrate degradation and sulfide (B99878) production over time using gas chromatography (GC) and photometric assays, respectively.
-
Harvesting Cells: Harvest cells in the late exponential growth phase by centrifugation under anoxic conditions. The cell pellets can then be used to prepare crude extracts for enzyme assays.
4.2 In Vitro Enzyme Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
-
Preparation of Crude Cell Extract: Resuspend the harvested cell pellet in an anoxic buffer (e.g., 100 mM MOPS, pH 7.2, containing 2 mM DTT). Lyse the cells by sonication or French press under a stream of N₂. Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain the soluble protein fraction (crude extract).
-
Assay Mixture: Prepare the reaction mixture in an anaerobic cuvette. The mixture should contain:
-
Anoxic buffer
-
Crude cell extract (containing the enzyme)
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Phenazine methosulphate (PMS) as an artificial electron acceptor
-
-
Reaction Monitoring: Initiate the reaction by adding the substrate. Monitor the reduction of an appropriate electron acceptor spectrophotometrically. Due to the rapid hydrolysis of the product, this compound, an alternative is to measure the formation of its hydrolysis product, naphthyl-2-methylene-succinic acid, via HPLC.[6]
-
Controls: Run control experiments without the cell extract or without the substrate to account for any non-enzymatic reactions.
-
Calculation of Specific Activity: Determine the rate of product formation from the linear phase of the reaction. Calculate the specific activity by normalizing the rate to the total protein concentration in the crude extract, determined by a standard method (e.g., Bradford assay).
Visualization of Experimental Workflow
The following diagram outlines a typical experimental workflow for the investigation of enzyme activities in the 2-methylnaphthalene degradation pathway.
Caption: Typical workflow for enzyme activity measurement.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the anaerobic microbial degradation of 2-methylnaphthalene. Understanding its formation via the action of naphthyl-2-methyl-succinyl-CoA dehydrogenase and its subsequent metabolism is essential for elucidating the complete biochemical pathway. The data and protocols presented here provide a comprehensive foundation for researchers in bioremediation, environmental microbiology, and biochemistry to further investigate this and analogous metabolic pathways. The characterization of these enzymatic steps offers insights into the metabolic versatility of anaerobic microorganisms and their potential for the natural attenuation of environmental contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Combined Genomic and Proteomic Approaches Identify Gene Clusters Involved in Anaerobic 2-Methylnaphthalene Degradation in the Sulfate-Reducing Enrichment Culture N47 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliographie.uni-tuebingen.de [bibliographie.uni-tuebingen.de]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Naphthyl-2-methylene-succinyl-CoA: Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic biodegradation of 2-methylnaphthalene (B46627). This document details its discovery, biological significance, and methods for its synthesis and analysis, tailored for professionals in research and drug development.
Discovery and Biological Significance
This compound was first identified as a crucial metabolite in the anaerobic degradation pathway of 2-methylnaphthalene by sulfate-reducing bacteria, such as the enrichment culture N47.[1][2] This pathway is of significant environmental interest as it represents a natural mechanism for the bioremediation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants.
The formation of this compound is a critical step in the β-oxidation of the methyl group of 2-methylnaphthalene. The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene, forming naphthyl-2-methyl-succinate. This is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA, which is subsequently oxidized to this compound by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[2][3] This reaction is a key step that ultimately leads to the formation of 2-naphthoyl-CoA, a central intermediate that undergoes further dearomatization and ring cleavage.[1][4]
Anaerobic Degradation Pathway of 2-Methylnaphthalene
The following diagram illustrates the initial steps of the anaerobic degradation of 2-methylnaphthalene, highlighting the central role of this compound.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Quantitative Data
The primary quantitative data available for this compound relates to the enzymatic activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase in crude cell extracts of the sulfate-reducing enrichment culture N47.
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Electron Acceptor | Reference |
| Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | 0.115 | Phenazine methosulphate | [3] |
| Naphthyl-2-methyl-succinate Synthase | 0.020 ± 0.003 | - | [2] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | - | [3] |
Note: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase could not be detected with natural electron acceptors such as NAD⁺ or FAD.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the literature. However, based on established methods for analogous compounds, the following protocols are proposed.
Enzymatic Synthesis of this compound
This protocol describes the in-vitro enzymatic synthesis of this compound from its precursor, naphthyl-2-methyl-succinyl-CoA, using a cell-free extract containing naphthyl-2-methyl-succinyl-CoA dehydrogenase.
Materials:
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Cell-free extract from a 2-methylnaphthalene-degrading culture (e.g., N47)
-
Phenazine methosulphate (PMS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Quenching solution: 10% (v/v) perchloric acid
-
HPLC system with a C18 column
Procedure:
-
Preparation of Cell-Free Extract:
-
Grow the microbial culture under anaerobic conditions with 2-methylnaphthalene as the sole carbon source to induce the necessary enzymes.
-
Harvest cells by centrifugation and wash with an anaerobic buffer.
-
Resuspend the cell pellet in the assay buffer and lyse the cells using sonication or a French press under anaerobic conditions.
-
Centrifuge the lysate at high speed to remove cell debris and collect the supernatant (cell-free extract).
-
-
Enzymatic Reaction:
-
In an anaerobic environment, prepare a reaction mixture containing:
-
Assay Buffer
-
Naphthyl-2-methyl-succinyl-CoA (final concentration, e.g., 0.5 mM)
-
Cell-free extract (protein concentration to be determined)
-
PMS (final concentration, e.g., 1 mM)
-
-
Initiate the reaction by adding the cell-free extract.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
-
Reaction Quenching and Sample Preparation:
-
At various time points, withdraw aliquots from the reaction mixture and quench the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to precipitate proteins.
-
Filter the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer to separate the substrate and product.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).
-
Quantify the product formation by comparing the peak area to a standard curve of a related acyl-CoA.
-
Chemical Synthesis of this compound
A direct chemical synthesis protocol for this compound is not published. However, a plausible approach involves the synthesis of the precursor acid, Naphthyl-2-methylene-succinic acid, followed by its activation and coupling to Coenzyme A. General methods for acyl-CoA thioester synthesis can be adapted.
Proposed Two-Step Synthesis:
Step 1: Synthesis of Naphthyl-2-methylene-succinic acid
The synthesis of the precursor acid has been reported.[2] This typically involves a Stobbe condensation or a similar reaction to introduce the succinyl moiety.
Step 2: Thioesterification with Coenzyme A
Several methods can be employed for the formation of the CoA thioester from the corresponding carboxylic acid.[3][5][6] A common approach is the use of a carbodiimide (B86325) coupling agent or conversion to a more reactive acyl derivative.
Example Protocol using an N-hydroxysuccinimide (NHS) ester:
-
Activation of Naphthyl-2-methylene-succinic acid:
-
React Naphthyl-2-methylene-succinic acid with N-hydroxysuccinimide in the presence of a carbodiimide (e.g., DCC or EDC) in an appropriate organic solvent to form the NHS ester.
-
Purify the NHS ester by crystallization or chromatography.
-
-
Coupling with Coenzyme A:
-
Dissolve the purified NHS ester in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Add a solution of Coenzyme A (lithium salt) in water.
-
Maintain the pH of the reaction mixture around 7.5-8.0.
-
Monitor the reaction progress by HPLC.
-
-
Purification:
-
Purify the resulting this compound using reverse-phase HPLC.
-
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis and analysis of this compound.
Caption: General workflow for synthesis and analysis.
Conclusion
This compound is a metabolite of significant interest in the field of environmental microbiology and bioremediation. While its direct chemical synthesis and detailed enzymatic characterization are not yet extensively documented, this guide provides a foundational understanding and proposes robust experimental approaches based on analogous systems. Further research into the specific synthesis and properties of this molecule, as well as the enzymes involved in its metabolism, will be crucial for advancing our understanding of anaerobic PAH degradation and for potential applications in biocatalysis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
The Biological Role of Naphthyl-2-methylene-succinyl-CoA in Anaerobic Biodegradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key metabolic intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627) by certain sulfate-reducing bacteria. This technical guide provides a comprehensive overview of its biological activity, the enzymatic reactions involved in its formation and subsequent transformation, and detailed experimental protocols for the characterization of this pathway. The information presented herein is intended to support researchers in the fields of environmental microbiology, biochemistry, and bioremediation.
Core Biological Activity: An Intermediate in a β-Oxidation-like Pathway
The primary biological significance of this compound lies in its role as a transient intermediate in the anaerobic catabolism of 2-methylnaphthalene. This metabolic process is analogous to the β-oxidation of fatty acids, where a methyl group is progressively oxidized. In this pathway, 2-methylnaphthalene is first activated by the addition of fumarate (B1241708), leading to the formation of naphthyl-2-methyl-succinate. This initial product is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, which is subsequently oxidized to this compound.[1][2] This series of reactions ultimately yields 2-naphthoyl-CoA, a central intermediate that can be further metabolized by the bacterial cell.[3][4]
The formation of this compound is a critical step in the oxidation of the methyl group of 2-methylnaphthalene to a carboxyl group.[2][5] This pathway represents a crucial mechanism for the microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) in anoxic environments.
Quantitative Data on Enzymatic Activities
The enzymatic reactions leading to and involving this compound have been characterized, and specific activities of the key enzymes have been determined in cell extracts of sulfate-reducing enrichment cultures.
| Enzyme | Substrate(s) | Product(s) | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Organism/Culture | Reference(s) |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | Sulfate-reducing enrichment culture | [1][6] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | 19.6 | Sulfate-reducing enrichment culture N47 | [2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Sulfate-reducing enrichment culture N47 | [2] |
Signaling Pathways and Metabolic Network
The anaerobic degradation of 2-methylnaphthalene is a multi-step enzymatic pathway. The following diagram illustrates the sequence of reactions leading to the formation and consumption of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this metabolic pathway. The following sections provide protocols for the key enzymatic assays.
Naphthyl-2-methyl-succinate Synthase Assay
This assay measures the initial activation of 2-methylnaphthalene.
1. Preparation of Cell Suspensions:
-
Grow the sulfate-reducing bacterial culture with 2-methylnaphthalene as the sole carbon source.
-
Harvest cells by centrifugation under anoxic conditions.
-
Resuspend the cell pellet in an anoxic potassium phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) reduced with a suitable agent like titanium(III) citrate.[1]
2. Reaction Mixture:
-
Prepare a sealed, anoxic reaction vial containing the dense cell suspension.
-
Add 2-methylnaphthalene (e.g., as a solution in an inert carrier) and fumarate (e.g., 1 mM).[7]
3. Incubation and Sampling:
-
Incubate the reaction mixture at an appropriate temperature (e.g., 30°C).
-
At various time points, withdraw samples and immediately stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
4. Analysis:
-
Analyze the formation of naphthyl-2-methyl-succinate using High-Performance Liquid Chromatography (HPLC) with a diode array detector.[1]
-
Identify and quantify the product by comparing its retention time and UV-visible spectrum with a chemically synthesized standard.[1][7]
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Assay
This assay quantifies the activation of naphthyl-2-methyl-succinate to its CoA ester.
1. Preparation of Cell-Free Extract:
-
Harvest and resuspend cells as described above.
-
Lyse the cells using a suitable method (e.g., sonication, French press) under anoxic conditions to obtain a cell-free extract.
-
Centrifuge to remove cell debris.
2. Reaction Mixture:
-
In an anoxic environment, prepare a reaction mixture containing:
-
Cell-free extract
-
Naphthyl-2-methyl-succinate
-
Succinyl-CoA[2]
-
3. Incubation and Analysis:
-
The reaction is typically measured in the reverse direction by monitoring the formation of succinyl-CoA from naphthyl-2-methyl-succinyl-CoA and succinate.
-
Incubate the mixture and take time-point samples.
-
Analyze the samples by HPLC to quantify the formation of succinyl-CoA.[5]
Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Assay
This assay measures the formation of this compound.
1. Preparation of Cell-Free Extract:
-
Prepare cell-free extracts as described for the CoA-transferase assay.
2. Reaction Mixture:
-
Prepare an anoxic reaction mixture containing:
-
Cell-free extract
-
Naphthyl-2-methyl-succinyl-CoA (synthesized in-house)
-
An artificial electron acceptor, such as phenazine (B1670421) methosulphate (PMS), as the natural electron acceptor may not be known or available.[2]
-
3. Incubation and Analysis:
-
Due to the likely instability of this compound, the assay often measures the formation of its more stable hydrolysis product, naphthyl-2-methylene-succinic acid.
-
Incubate the reaction and take time-point samples.
-
Stop the reaction and analyze the formation of naphthyl-2-methylene-succinic acid by HPLC.[5]
Conclusion
This compound is a pivotal, albeit transient, molecule in the anaerobic biodegradation of 2-methylnaphthalene. Its biological activity is confined to its role as an intermediate in a specialized β-oxidation-like pathway found in certain microorganisms. Understanding the enzymology of its formation and conversion is essential for developing bioremediation strategies for PAH-contaminated environments. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this important metabolic pathway.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Naphthyl-2-methylene-succinyl-CoA: A Technical Guide to its Enzymatic Targets in Anaerobic 2-Methylnaphthalene Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a critical intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). Understanding the enzymatic interactions of this molecule is paramount for applications in bioremediation and potentially offers insights into novel enzyme inhibition strategies. This technical guide provides an in-depth overview of the core enzyme targets of this compound, detailing the metabolic pathway, quantitative enzyme kinetics, and comprehensive experimental protocols for assays.
Core Metabolic Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is a multi-step enzymatic process initiated by the activation of the methyl group. This pathway ultimately converts 2-methylnaphthalene into central metabolites that can enter mainstream cellular metabolism. This compound is a key transient intermediate in this pathway.
The pathway begins with the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by Naphthyl-2-methyl-succinate synthase . The resulting naphthyl-2-methyl-succinic acid is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, by the action of Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase [1]. This activated molecule is subsequently oxidized to this compound by Naphthyl-2-methyl-succinyl-CoA dehydrogenase [1]. The double bond of this compound is then hydrated by This compound hydratase .
Enzyme Targets and Quantitative Data
The primary enzyme targets for this compound are the enzymes directly involved in its formation and subsequent transformation within the anaerobic 2-methylnaphthalene degradation pathway.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Quantitative Data (Specific Activity) | Reference(s) |
| Naphthyl-2-methyl-succinate synthase | NmsABC | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | [1][2] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | BnsEF | Naphthyl-2-methyl-succinic acid, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | Not available | [1] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | BnsG | Naphthyl-2-methyl-succinyl-CoA | This compound | Not available | [1] |
| This compound hydratase | BnsH | This compound, H₂O | Naphthyl-2-hydroxymethyl-succinyl-CoA | Not available | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for studying the enzymes involved in the metabolism of this compound. Below are methodologies derived from published research for the key enzymes.
Naphthyl-2-methyl-succinate synthase (NmsABC) Assay
This assay measures the initial step of 2-methylnaphthalene degradation.
-
Principle: The formation of naphthyl-2-methyl-succinic acid from 2-methylnaphthalene and fumarate is monitored over time.
-
Reagents:
-
Potassium phosphate (B84403) buffer (20 mM, pH 7.0), reduced with 1 mM titanium(III) citrate.
-
2-Methylnaphthalene stock solution.
-
Fumarate stock solution (e.g., 100 mM).
-
Dense cell suspension of the microorganism grown on 2-methylnaphthalene.
-
-
Procedure:
-
Prepare dense cell suspensions under anoxic conditions by centrifuging a cell culture and resuspending the pellet in the reduced potassium phosphate buffer inside a glove box.
-
Transfer the cell suspension to a sealed, N₂-flushed glass vial.
-
Initiate the reaction by adding 2-methylnaphthalene and fumarate to the cell suspension.
-
Incubate the reaction mixture at the optimal growth temperature of the microorganism.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a suitable agent (e.g., acid).
-
Analyze the formation of naphthyl-2-methyl-succinic acid by High-Performance Liquid Chromatography (HPLC) with a diode array detector, comparing the retention time and UV-visible spectrum to a synthesized standard[1].
-
-
Data Analysis: Calculate the specific activity based on the rate of product formation per milligram of total protein.
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase (BnsEF) Assay
This assay determines the activity of the enzyme that activates naphthyl-2-methyl-succinic acid.
-
Principle: The formation of naphthyl-2-methyl-succinyl-CoA is measured. This can be done directly by HPLC or indirectly through a coupled enzyme assay.
-
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8).
-
Naphthyl-2-methyl-succinic acid.
-
Succinyl-CoA.
-
Cell-free extract containing the CoA-transferase.
-
For coupled assay: Succinate dehydrogenase, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
-
-
Procedure (HPLC-based):
-
Prepare cell-free extracts from the microorganism.
-
Set up the reaction mixture containing buffer, naphthyl-2-methyl-succinic acid, and succinyl-CoA.
-
Initiate the reaction by adding the cell-free extract.
-
Incubate at the optimal temperature.
-
Stop the reaction at different time points by acidification.
-
Analyze the formation of naphthyl-2-methyl-succinyl-CoA by reverse-phase HPLC.
-
-
Procedure (Coupled Spectrophotometric Assay):
-
The formation of succinate is coupled to the succinate dehydrogenase reaction.
-
The reduction of an electron acceptor (e.g., DCPIP) by succinate dehydrogenase is monitored spectrophotometrically.
-
-
Data Analysis: Determine the rate of product formation and calculate the specific activity.
Naphthyl-2-methyl-succinyl-CoA Dehydrogenase (BnsG) Assay
This assay measures the oxidation of naphthyl-2-methyl-succinyl-CoA.
-
Principle: The conversion of naphthyl-2-methyl-succinyl-CoA to this compound is monitored, often using an artificial electron acceptor.
-
Reagents:
-
Buffer (e.g., Tris-HCl, pH 7.8).
-
Naphthyl-2-methyl-succinyl-CoA (substrate).
-
An artificial electron acceptor such as phenazine (B1670421) methosulphate (PMS) or DCPIP.
-
Cell-free extract containing the dehydrogenase.
-
-
Procedure:
-
Prepare the reaction mixture containing buffer and the electron acceptor.
-
Add the cell-free extract and pre-incubate.
-
Initiate the reaction by adding the substrate, naphthyl-2-methyl-succinyl-CoA.
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP).
-
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the electron acceptor.
Conclusion and Future Perspectives
The enzymes involved in the anaerobic degradation of 2-methylnaphthalene, particularly those that interact with this compound, represent a fascinating area of microbial biochemistry. While this guide provides a comprehensive overview of the current knowledge, further research is needed to fully characterize the kinetics and structure of these enzymes. Such studies could pave the way for the development of enhanced bioremediation strategies for PAH-contaminated environments. From a drug development perspective, although these specific enzymes are of microbial origin, the study of their mechanisms and active sites could potentially inform the design of inhibitors for analogous human enzymes involved in metabolic pathways, should any structural or functional homology be identified. The detailed protocols provided herein offer a solid foundation for researchers to embark on the functional characterization of this important class of enzymes.
References
The Naphthyl Group's Crucial Role in the Anaerobic Degradation of 2-Methylnaphthalene: A Technical Guide to Naphthyl-2-methylene-succinyl-CoA Metabolism
For Immediate Release
This technical guide provides an in-depth analysis of the function of the naphthyl group in the metabolic intermediate Naphthyl-2-methylene-succinyl-CoA, a key player in the anaerobic biodegradation of 2-methylnaphthalene (B46627). This document is intended for researchers, scientists, and professionals in drug development and environmental remediation who are focused on enzymatic processes and metabolic pathways.
Executive Summary
The anaerobic degradation of aromatic hydrocarbons is a critical biogeochemical process. In the case of 2-methylnaphthalene, its breakdown by sulfate-reducing bacteria proceeds through a pathway analogous to that of anaerobic toluene (B28343) degradation. A central intermediate in this pathway is this compound. The large, hydrophobic naphthyl group of this molecule is not merely a structural backbone but plays a determinative role in enzyme-substrate recognition and the subsequent biochemical transformations. This guide will elucidate this role through an examination of the enzymatic steps involved, drawing on established analogous pathways to provide a comprehensive understanding.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene. This reaction is catalyzed by the enzyme naphthyl-2-methyl-succinate synthase (Nms). The product, naphthyl-2-methyl-succinate, is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA.[1] This molecule is the substrate for a series of β-oxidation-like reactions encoded by the bns (B606305) gene cluster.[2][3][4]
The key steps involving the naphthyl-containing intermediates are:
-
Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is oxidized to this compound by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) .[5]
-
Hydration: this compound is then hydrated to naphthyl-2-hydroxymethyl-succinyl-CoA by This compound hydratase (BnsH) .[5]
These reactions ultimately lead to the formation of 2-naphthoyl-CoA, which then undergoes further degradation through ring reduction and cleavage.[1]
The Role of the Naphthyl Group
The primary role of the naphthyl group in this compound and its preceding intermediate is to serve as the recognition motif for the enzymes of the bns pathway. The large, planar, and hydrophobic nature of the bicyclic aromatic naphthyl structure dictates the architecture of the active sites of these enzymes.
-
Enzyme-Substrate Binding: The active sites of enzymes such as naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) are presumed to have a hydrophobic pocket that accommodates the naphthyl group. This interaction is essential for the correct positioning of the succinyl-CoA portion of the molecule for catalysis. The specificity of this pocket for the naphthyl group is a key determinant of the substrate specificity of the degradation pathway.
-
Electronic Effects: The aromatic system of the naphthyl group can influence the electronic properties of the succinyl-CoA side chain, potentially affecting the reactivity of the C-C and C-H bonds involved in the dehydrogenation and hydration reactions. However, the primary catalytic action occurs on the succinyl-CoA moiety.
Quantitative Data
Direct kinetic data for the enzymes metabolizing this compound is limited in the current literature. However, data from analogous enzymes in related pathways provide valuable context.
| Enzyme | Organism/System | Substrate | Specific Activity | Reference |
| Naphthyl-2-methyl-succinate synthase | Sulfate-reducing enrichment culture | 2-Methylnaphthalene and fumarate | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of the enzymes acting on this compound have not been extensively published. However, methodologies from closely related and analogous pathways can be adapted.
Cloning and Expression of bns Gene Products
Genes from the bns cluster, such as bnsG (naphthyl-2-methyl-succinyl-CoA dehydrogenase) and bnsH (this compound hydratase), can be amplified from the genomic DNA of a 2-methylnaphthalene-degrading bacterial strain. The amplicons can then be cloned into an expression vector (e.g., pET vectors for E. coli) to produce recombinant enzymes, often with an affinity tag (e.g., His-tag) for purification.
Enzyme Assays
Naphthyl-2-methyl-succinyl-CoA Dehydrogenase (BnsG) Assay: The activity of BnsG can be monitored by observing the formation of this compound from Naphthyl-2-methyl-succinyl-CoA.
-
Reaction Mixture: A typical assay would contain the purified BnsG enzyme in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5-8.0), the substrate Naphthyl-2-methyl-succinyl-CoA, and an artificial electron acceptor (e.g., dichlorophenolindophenol or a ferrocenium-based acceptor) to facilitate the dehydrogenation reaction.
-
Detection: The reaction can be monitored spectrophotometrically by the reduction of the electron acceptor. Alternatively, samples can be taken at time intervals, the reaction stopped (e.g., with acid or a polar organic solvent), and the product formation analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound Hydratase (BnsH) Assay: The activity of BnsH can be determined by measuring the conversion of this compound to naphthyl-2-hydroxymethyl-succinyl-CoA.
-
Reaction Mixture: The assay would contain purified BnsH in an appropriate buffer and the substrate this compound.
-
Detection: The progress of the reaction can be followed by monitoring the decrease in the UV absorbance of the conjugated double bond in this compound. Alternatively, LC-MS can be used to separate and quantify the substrate and product over time.
Visualizations
Anaerobic 2-Methylnaphthalene Degradation Pathway
Caption: Proposed pathway for the anaerobic degradation of 2-methylnaphthalene.
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for the characterization of enzymes.
Conclusion
The naphthyl group of this compound is integral to its role as an intermediate in the anaerobic degradation of 2-methylnaphthalene. It serves as the primary recognition element for the enzymes of the bns pathway, ensuring the specificity of the metabolic cascade. While direct quantitative and detailed experimental data for the enzymes metabolizing this specific compound are still emerging, the strong analogy to the well-characterized toluene degradation pathway provides a robust framework for understanding its biochemical fate. Further research focusing on the purification and kinetic characterization of the BnsG and BnsH enzymes will be invaluable in fully elucidating the structure-function relationships that govern this important environmental process and could inform the design of novel biocatalysts or inhibitors.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Genomic and Proteomic Approaches Identify Gene Clusters Involved in Anaerobic 2-Methylnaphthalene Degradation in the Sulfate-Reducing Enrichment Culture N47 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627).[1][2] This coenzyme A (CoA) thioester is formed via the oxidation of naphthyl-2-methyl-succinyl-CoA, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase. Understanding the synthesis and biological activity of this compound is crucial for studies in microbial metabolism, bioremediation, and potentially for the development of enzyme inhibitors. These application notes provide detailed protocols for the enzymatic synthesis, purification, and characterization of this compound, based on available literature.
Signaling Pathway
The formation of this compound is a critical step in the beta-oxidation-like pathway of anaerobic 2-methylnaphthalene degradation. The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Quantitative Data
The enzymatic activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase has been reported in crude cell extracts of a sulfate-reducing enrichment culture grown on 2-methylnaphthalene.
| Enzyme | Substrate | Product | Specific Activity (nmol·min⁻¹·mg⁻¹ of protein) | Electron Acceptor | Reference |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Phenazine methosulphate |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from its precursor, Naphthyl-2-methyl-succinyl-CoA, using a crude cell extract containing naphthyl-2-methyl-succinyl-CoA dehydrogenase.
Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of this compound.
Materials:
-
Naphthyl-2-methyl-succinic acid (synthesis described in Protocol 2)
-
Coenzyme A (CoA)
-
ATP
-
Succinyl-CoA synthetase (or an appropriate acyl-CoA ligase)
-
Crude cell extract from a 2-methylnaphthalene-degrading bacterial culture (e.g., a sulfate-reducing enrichment culture)
-
Phenazine methosulphate (PMS)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Trichloroacetic acid (TCA) or other suitable quenching agent
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) buffer (for HPLC)
Procedure:
-
Synthesis of Naphthyl-2-methyl-succinyl-CoA (Substrate):
-
Synthesize Naphthyl-2-methyl-succinic acid as described in Protocol 2.
-
Enzymatically synthesize Naphthyl-2-methyl-succinyl-CoA from Naphthyl-2-methyl-succinic acid using a suitable acyl-CoA synthetase. This typically involves incubating the acid with CoA and ATP in the presence of the ligase. The specific conditions will depend on the chosen enzyme.
-
-
Preparation of Crude Cell Extract:
-
Grow a bacterial culture known to degrade 2-methylnaphthalene anaerobically.
-
Harvest the cells by centrifugation under anoxic conditions.
-
Resuspend the cell pellet in anoxic potassium phosphate buffer (e.g., 20 mM, pH 7.0).
-
Lyse the cells using a suitable method (e.g., sonication, French press) under anoxic conditions to obtain a crude cell extract.
-
Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
In an anaerobic environment (e.g., a glove box), prepare the reaction mixture in a sealed vial:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Naphthyl-2-methyl-succinyl-CoA (substrate, e.g., 0.1-1 mM)
-
Crude cell extract (to a final protein concentration of e.g., 0.1-1 mg/mL)
-
Phenazine methosulphate (electron acceptor, e.g., 1-2 mM)
-
-
Initiate the reaction by adding the crude cell extract.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of the product by HPLC (see Protocol 3).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid to a final concentration of 5-10%.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for purification.
-
Protocol 2: Chemical Synthesis of Naphthyl-2-methyl-succinic Acid
This protocol is adapted from the literature for the synthesis of the precursor to the enzymatic substrate.[1]
Materials:
-
Naphthyl-2-methylene-succinic acid
-
Palladium on activated carbon (10% Pd)
-
Hydrogen gas
-
Suitable solvent (e.g., ethanol)
-
Hexane
Procedure:
-
Dissolve Naphthyl-2-methylene-succinic acid in a suitable solvent in a reaction vessel.
-
Add palladium on activated carbon catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., 100 kPa) and stir for an extended period (e.g., 40 hours).
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under vacuum.
-
Induce precipitation of the product, Naphthyl-2-methyl-succinic acid, by adding a non-polar solvent like hexane.
-
Collect the crystals by filtration and dry under vacuum.
Protocol 3: HPLC Purification and Analysis of this compound
This protocol provides a general method for the purification and analysis of acyl-CoA esters, which can be adapted for this compound.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purification and analysis.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of an aqueous buffer and an organic solvent is typically used. For example:
-
Solvent A: Ammonium acetate buffer (e.g., 50 mM, pH 5.5)
-
Solvent B: Acetonitrile
-
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
Procedure:
-
Sample Preparation:
-
Filter the supernatant from the quenched reaction mixture (Protocol 1, step 4) through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program.
-
Monitor the elution profile at a wavelength where CoA esters absorb, typically around 260 nm.
-
Identify the peak corresponding to this compound based on its retention time relative to the substrate and other components.
-
-
Purification:
-
For preparative purification, use a semi-preparative or preparative HPLC column and inject larger volumes of the sample.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and lyophilize to obtain the purified product.
-
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the identity and purity of the synthesized this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
-
LC-MS Analysis:
-
Use an HPLC method similar to that described in Protocol 3, but on an analytical scale compatible with the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺.
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻.
-
The theoretical exact mass of this compound can be calculated and compared with the high-resolution mass spectrometry data for confirmation of the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can further confirm the structure by identifying characteristic fragments of the CoA moiety and the naphthyl-2-methylene-succinyl group.
-
Disclaimer
These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental setup and objectives. All experiments should be conducted in accordance with laboratory safety regulations.
References
Application Notes and Protocols for Naphthyl-2-methylene-succinyl-CoA in Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH), by certain sulfate-reducing bacteria. While direct applications in mammalian cell-based assays for drug discovery are not yet established, the enzymes and intermediates of this pathway present novel targets for antimicrobial development and bioremediation research. These application notes provide an overview of the biochemical context of this compound and detail protocols for studying the enzymes involved in its metabolism. This information can be leveraged to develop cell-based or biochemical assays for screening potential inhibitors of this essential bacterial pathway.
Biochemical Pathway: Anaerobic Degradation of 2-Methylnaphthalene
Under anaerobic conditions, 2-methylnaphthalene is activated by the addition of fumarate (B1241708) to its methyl group, initiating a series of reactions that lead to the central intermediate, 2-naphthoyl-CoA.[1][2] this compound is a critical intermediate in this β-oxidation-like pathway.
The pathway begins with the action of naphthyl-2-methyl-succinate synthase, which adds fumarate to 2-methylnaphthalene to form naphthyl-2-methyl-succinic acid.[2] This is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA, by a succinyl-CoA-dependent CoA transferase.[2][3] Subsequently, naphthyl-2-methyl-succinyl-CoA dehydrogenase catalyzes the oxidation of naphthyl-2-methyl-succinyl-CoA to produce this compound.[3] The pathway then proceeds through several more steps to yield 2-naphthoyl-CoA, which enters the main reductive ring cleavage pathway.[3]
Quantitative Data
The enzymatic activities in the anaerobic degradation pathway of 2-methylnaphthalene have been quantified in sulfate-reducing enrichment cultures.[2][3][4] This data is crucial for developing and validating in vitro and cell-based assays.
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Source Organism/Culture |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 | Sulfate-reducing enrichment culture |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | Sulfate-reducing enrichment culture N47 |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 ± 0.025 | Sulfate-reducing enrichment culture N47 |
Experimental Protocols
The following protocols are based on methodologies used to study the anaerobic degradation of 2-methylnaphthalene and can be adapted for high-throughput screening of potential enzyme inhibitors.
Protocol 1: Naphthyl-2-methyl-succinate Synthase Activity Assay in Dense Cell Suspensions
This protocol is designed to measure the initial step in the 2-methylnaphthalene degradation pathway.
Objective: To determine the activity of naphthyl-2-methyl-succinate synthase by measuring the formation of naphthyl-2-methyl-succinic acid.
Materials:
-
Sulfate-reducing bacterial culture grown on 2-methylnaphthalene
-
Anaerobic chamber or glove box
-
Centrifuge
-
HPLC system with a UV detector
-
Reaction buffer (e.g., anaerobic mineral medium)
-
2-Methylnaphthalene solution (in an anaerobic solvent)
-
Fumarate solution (anaerobically prepared)
-
Quenching solution (e.g., acidic methanol)
-
Standards: 2-methylnaphthalene, naphthyl-2-methyl-succinic acid
Procedure:
-
Harvest bacterial cells from the culture by centrifugation under anaerobic conditions.
-
Wash the cell pellet with anaerobic reaction buffer and resuspend to a high density.
-
Inside an anaerobic chamber, prepare reaction vials containing the dense cell suspension.
-
Initiate the reaction by adding 2-methylnaphthalene and fumarate to the cell suspension. Include control reactions without fumarate and without cells.
-
Incubate the reactions at the optimal growth temperature of the culture for a defined period.
-
At various time points, withdraw aliquots and quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to remove cell debris.
-
Analyze the supernatant for the formation of naphthyl-2-methyl-succinic acid using HPLC.
-
Quantify the product by comparing the peak area to a standard curve of naphthyl-2-methyl-succinic acid.
-
Calculate the specific activity as nmol of product formed per minute per mg of total protein.
Protocol 2: Coupled Enzyme Assay for CoA-transferase and Dehydrogenase Activity
This protocol measures the combined activity of succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and naphthyl-2-methyl-succinyl-CoA dehydrogenase in crude cell extracts.
Objective: To determine the rate of formation of this compound from naphthyl-2-methyl-succinic acid.
Materials:
-
Crude cell extract from bacteria grown on 2-methylnaphthalene
-
Spectrophotometer or HPLC system
-
Anaerobic cuvettes or vials
-
Reaction buffer
-
Naphthyl-2-methyl-succinic acid
-
Succinyl-CoA
-
Artificial electron acceptor (e.g., phenazine (B1670421) methosulphate - PMS)
-
Standards: Naphthyl-2-methyl-succinyl-CoA, this compound
Procedure:
-
Prepare crude cell extracts by lysing bacterial cells under anaerobic conditions.
-
Set up the reaction mixture in an anaerobic environment, containing reaction buffer, cell extract, naphthyl-2-methyl-succinic acid, and succinyl-CoA.
-
Add the artificial electron acceptor (PMS) to the reaction mixture.
-
Monitor the reaction by either:
-
Spectrophotometrically: following the reduction of an electron acceptor at a specific wavelength.
-
HPLC: quenching the reaction at different time points and analyzing the formation of this compound.
-
-
Include appropriate controls (e.g., without cell extract, without substrates).
-
Calculate the specific activity based on the rate of product formation or electron acceptor reduction.
Application for Drug Discovery and Bioremediation
The enzymes in the anaerobic 2-methylnaphthalene degradation pathway are potential targets for the development of novel antimicrobial agents, particularly against bacteria that thrive in anaerobic, hydrocarbon-contaminated environments. A cell-based assay could be developed using the sulfate-reducing bacteria, where the inhibition of growth on 2-methylnaphthalene would indicate a potential hit.
Furthermore, understanding the kinetics and substrate specificity of these enzymes can aid in the design of more efficient bioremediation strategies for PAH-contaminated sites. The protocols described here can be adapted for high-throughput screening of compound libraries to identify inhibitors of these enzymes. For example, a fluorescence-based assay could be developed by coupling the dehydrogenase reaction to the reduction of a fluorogenic probe.
By providing the foundational knowledge and experimental protocols, these application notes serve as a starting point for researchers to explore the largely untapped potential of the anaerobic 2-methylnaphthalene degradation pathway for novel scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo administration of Naphthyl-2-methylene-succinyl-CoA
Application Note: Naphthyl-2-methylene-succinyl-CoA
Topic:
Initial Assessment: Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound is used for in vivo administration in animal models or human subjects for research or drug development purposes. The available data indicates that this compound is a metabolic intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria.[1][2]
Biochemical Context
This compound is a transient molecule formed during the microbial breakdown of polycyclic aromatic hydrocarbons. In this pathway, 2-methylnaphthalene undergoes a series of enzymatic reactions initiated by the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinic acid. This product is then activated with Coenzyme A (CoA) and subsequently oxidized to yield this compound.[1] This metabolic route is a key process in the bioremediation of environments contaminated with naphthalene (B1677914) derivatives.
The proposed biochemical pathway is as follows:
Caption: Proposed pathway of anaerobic 2-methylnaphthalene degradation.
Clarification on Related but Distinct Research Areas
Searches for in vivo applications of CoA derivatives sometimes intersect with research on inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase .[3][4][5] This enzyme is a critical component of the mevalonate (B85504) pathway, which is responsible for cholesterol and isoprenoid biosynthesis in eukaryotes.[4][6] HMG-CoA synthase has two isoforms: a cytosolic version involved in cholesterol synthesis and a mitochondrial one for ketone body formation.[5][7]
Inhibitors of HMG-CoA synthase are of significant interest in drug development, particularly for managing hypercholesterolemia.[8] However, it is crucial to note that this compound is not identified as an inhibitor of HMG-CoA synthase in the reviewed literature. The compounds investigated for HMG-CoA synthase inhibition, such as beta-lactones, have distinct chemical structures.[3]
Caption: Simplified overview of the HMG-CoA synthase role in cholesterol synthesis.
Protocols
As there are no established in vivo administration protocols for this compound in the context of drug development or related research, this section cannot be completed. The experimental protocols found in the literature are focused on the study of microbial cultures and enzyme assays to elucidate the bacterial degradation pathway.[1] These methods include:
-
Enrichment and Culturing: Growing sulfate-reducing bacteria with 2-methylnaphthalene as the sole carbon and electron source.[1]
-
Metabolite Identification: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates in culture supernatants.[1]
-
Enzyme Assays: Measuring the activity of enzymes like naphthyl-2-methyl-succinate synthase in anaerobic cell suspensions using High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Data
No quantitative data regarding the pharmacokinetics, pharmacodynamics, or toxicological profiles of this compound from in vivo studies in animals or humans is available. The quantitative data reported in the literature pertains to enzymatic activity in bacterial cell suspensions.
Table 1: Example of Reported Enzymatic Activity
| Enzyme | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
|---|---|---|---|
| Naphthyl-2-methyl-succinate synthase | 2-methylnaphthalene | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 |
Data sourced from studies on anaerobic bacterial cultures.[1]
Conclusion
The request to create detailed application notes and protocols for the in vivo administration of this compound for an audience of researchers and drug development professionals cannot be fulfilled as the premise is not supported by current scientific findings. This compound is a metabolite in a microbial pathway and is not documented as a compound for in vivo therapeutic or diagnostic use in higher organisms. Researchers interested in CoA-related metabolism for drug development may instead focus on validated targets such as HMG-CoA synthase and its established inhibitors.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structures of human HMG-CoA synthase isoforms provide insights into inherited ketogenesis disorders and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Naphthyl-2-methylene-succinyl-CoA: An Intermediate in Microbial Metabolism, Not a General Chemical Probe
Based on current scientific literature, Naphthyl-2-methylene-succinyl-CoA is not utilized as a chemical probe for broad applications in cellular signaling or drug development. Instead, its known role is confined to being a specific metabolic intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain sulfate-reducing bacteria. This document outlines the available information on this compound, focusing on its biochemical context, relevant enzymatic data, and the pathway in which it participates.
Application Notes
The primary application of studying this compound is in the field of microbial biochemistry and environmental microbiology, specifically for elucidating the pathways of anaerobic hydrocarbon degradation. Researchers in these fields may use this compound as a reference standard in metabolic studies or as a substrate or product in enzyme assays to characterize the components of the 2-methylnaphthalene degradation pathway.
Due to its specialized role, this compound is not recommended as a general chemical probe for the following reasons:
-
Lack of Specificity: There is no evidence to suggest it selectively binds to a particular protein or class of proteins outside of its specific metabolic pathway.
-
No Reporter Properties: It does not possess intrinsic fluorescent or other reporter properties that would allow for the visualization or quantification of biological processes.
-
Limited Cellular Uptake and Stability Data: Information on its ability to enter mammalian cells and its stability in that context is not available.
Biochemical Context: The Anaerobic Degradation of 2-Methylnaphthalene
This compound is a key intermediate in the anaerobic breakdown of 2-methylnaphthalene. This pathway is a beta-oxidation-like process that ultimately leads to the formation of 2-naphthoyl-CoA.[1][2][3] The formation of this compound is catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase .[1]
Quantitative Data
The following table summarizes the reported specific activity of the enzyme responsible for the formation of this compound.
| Enzyme | Substrate | Product | Specific Activity (nmol x min⁻¹ x mg of protein⁻¹) | Electron Acceptor | Source Organism/Culture |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Phenazine methosulphate | Sulfate-reducing enrichment culture N47 |
Table 1: Quantitative data for the enzymatic synthesis of this compound.[1]
Experimental Protocols
The following is a representative protocol for the enzyme assay of naphthyl-2-methyl-succinyl-CoA dehydrogenase, the enzyme that produces this compound.
Protocol: Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity
This protocol is adapted from studies on the anaerobic degradation of 2-methylnaphthalene.[1]
1. Objective:
To measure the activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase in cell extracts by monitoring the formation of this compound.
2. Materials:
-
Cell-free extract from a culture grown on 2-methylnaphthalene
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Phenazine methosulphate (PMS) (artificial electron acceptor)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the cell-free extract.
-
Initiate the reaction by adding the substrate, Naphthyl-2-methyl-succinyl-CoA, and the electron acceptor, PMS.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent like ethanol).
-
Centrifuge the samples to remove any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and product. The formation of this compound is monitored by its absorbance at a specific wavelength.
-
Calculate the specific activity of the enzyme based on the rate of product formation per milligram of protein in the cell extract.
Note: The enzymatic activity is typically only detectable using an artificial electron acceptor like PMS, as natural electron acceptors such as NAD⁺ or FAD may not be effective in this assay.[1]
Visualizations
Anaerobic 2-Methylnaphthalene Degradation Pathway
The following diagram illustrates the initial steps of the anaerobic degradation of 2-methylnaphthalene, highlighting the position of this compound.
Caption: Initial steps of the anaerobic 2-methylnaphthalene degradation pathway.
Experimental Workflow for Enzyme Assay
The following diagram outlines the general workflow for the assay of naphthyl-2-methyl-succinyl-CoA dehydrogenase.
References
- 1. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain microorganisms. The detection and quantification of this molecule are crucial for studying microbial metabolism, bioremediation processes, and for identifying potential enzymatic targets for drug development. These application notes provide detailed protocols for the analytical detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general framework for an enzymatic assay.
Signaling Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The following diagram illustrates the initial steps of the anaerobic degradation pathway of 2-methylnaphthalene, highlighting the formation of this compound.
Analytical Technique 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of acyl-CoA species. The following is a proposed protocol for the analysis of this compound, based on established methods for similar molecules.
Experimental Workflow
Protocols
1. Sample Preparation and Extraction
This protocol is designed for the extraction of acyl-CoAs from bacterial cell cultures.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Internal Standard (IS): A structurally similar acyl-CoA, if available (e.g., a stable isotope-labeled version or an acyl-CoA with a different chain length not present in the sample).
-
-
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in 1 mL of ice-cold potassium phosphate buffer.
-
Add 2 mL of an ice-cold extraction solvent mixture of ACN:MeOH (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 water:methanol) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters (Suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (Predicted):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
This compound has a predicted molecular weight of approximately 1007.9 g/mol . The protonated precursor ion [M+H]+ would be m/z 1008.9.
-
A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 g/mol ).
-
Proposed Transition: 1008.9 -> 501.8.
-
-
Collision Energy and other source parameters should be optimized by infusing a standard of this compound if available.
-
Quantitative Data Summary
The following table presents hypothetical yet realistic performance data for the proposed LC-MS/MS method. This data should be experimentally verified.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 pmol |
| Limit of Quantification (LOQ) | 1.5 pmol |
| Linearity (r²) | > 0.995 |
| Dynamic Range | 1.5 - 1500 pmol |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Analytical Technique 2: Enzymatic Assay
An enzymatic assay can be used to indirectly detect this compound by measuring the activity of the enzyme that produces it, naphthyl-2-methyl-succinyl-CoA dehydrogenase. This assay would monitor the consumption of the substrate, Naphthyl-2-methyl-succinyl-CoA, or the reduction of an artificial electron acceptor.
Protocol Framework
-
Principle: The conversion of Naphthyl-2-methyl-succinyl-CoA to this compound by naphthyl-2-methyl-succinyl-CoA dehydrogenase is coupled to the reduction of an artificial electron acceptor, which results in a measurable change in absorbance.
-
Reagents:
-
Cell-free extract containing naphthyl-2-methyl-succinyl-CoA dehydrogenase.
-
Naphthyl-2-methyl-succinyl-CoA (substrate).
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or phenazine (B1670421) methosulfate (PMS)).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the artificial electron acceptor in a cuvette.
-
Add the cell-free extract to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding a known concentration of Naphthyl-2-methyl-succinyl-CoA.
-
Monitor the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP reduction) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
Quantitative Data Summary
The following table provides expected values for an enzymatic assay.
| Parameter | Value |
| Specific Activity | 0.1 - 10 nmol/min/mg protein |
| Substrate Km (Naphthyl-2-methyl-succinyl-CoA) | 10 - 100 µM |
| Optimal pH | 7.0 - 8.0 |
| Optimal Temperature | 25 - 37 °C |
Disclaimer
The LC-MS/MS protocol and associated quantitative data are proposed based on established methodologies for similar compounds and require experimental validation. The enzymatic assay is a general framework and will need optimization for specific experimental conditions.
Application Notes and Protocols for Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and potential applications of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic biodegradation of 2-methylnaphthalene (B46627).
Introduction
This compound is a coenzyme A (CoA) derivative that plays a crucial role as a metabolite in the anaerobic degradation pathway of 2-methylnaphthalene by certain microorganisms. This pathway is of significant interest to researchers in environmental microbiology, bioremediation, and biochemistry. Understanding the handling and application of this molecule is essential for studying the enzymatic reactions and regulatory mechanisms involved in the anaerobic breakdown of polycyclic aromatic hydrocarbons (PAHs).
Product Information
| Parameter | Data | Source |
| Molecular Formula | C36H46N7O19P3S | MedChemExpress |
| Molecular Weight | 1005.77 g/mol | MedChemExpress |
| Appearance | Solid (assumed) | General knowledge |
| Purity | >98% (example) | [1] |
Solution Preparation and Storage
Storage of Solid Compound:
For long-term storage, the solid form of this compound should be kept in a tightly sealed container at -20°C or -80°C. Short-term storage at room temperature, for instance during shipping, is generally acceptable.[3][4]
Preparation of Stock Solutions:
It is advisable to prepare stock solutions and use them as fresh as possible.
Recommended Solvents:
-
Aqueous buffers (e.g., PBS, Tris-HCl)
-
Organic solvents (e.g., ethanol, DMSO) - ensure compatibility with downstream applications.
Protocol for Reconstitution:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of solvent to the vial to achieve the target concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
If using an aqueous buffer, it is recommended to purge the solvent with an inert gas like nitrogen or argon before adding it to the solid, as CoA derivatives can be sensitive to oxidation.
Storage of Stock Solutions:
Stock solutions should be prepared in small aliquots to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C. Under these conditions, the solution is generally expected to be stable for up to one month. For aqueous solutions, it is often recommended not to store them for more than one day.[2][5]
| Condition | Recommendation |
| Solid, Long-Term | -20°C to -80°C |
| Solid, Short-Term | Room Temperature |
| Aqueous Stock Solution | Aliquot and store at -20°C to -80°C; use within one day for best results. |
| Organic Stock Solution | Aliquot and store at -20°C to -80°C; stability may be higher than aqueous solutions. |
Experimental Protocols
This compound is an intermediate in the anaerobic degradation of 2-methylnaphthalene.[2] A key enzymatic step is its formation from naphthyl-2-methyl-succinyl-CoA, catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase.
Hypothetical Experimental Workflow:
The following diagram illustrates a general workflow for studying the enzymatic conversion involving this compound.
Caption: A generalized workflow for enzymatic assays using this compound.
Proposed Protocol for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity Assay:
This protocol is adapted from assays for similar acyl-CoA dehydrogenases and serves as a starting point for optimization.
Materials:
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Purified naphthyl-2-methyl-succinyl-CoA dehydrogenase or cell-free extract containing the enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM KCl)
-
Artificial electron acceptor (e.g., phenazine (B1670421) methosulfate - PMS)
-
Final electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or methyl-thiazolyl-tetrazolium - MTT)
-
Quenching solution (e.g., 50% formic acid)
-
Spectrophotometer or HPLC/LC-MS system
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube or a cuvette, prepare the reaction mixture containing the reaction buffer, the artificial electron acceptor, and the final electron acceptor.
-
Enzyme Addition: Add the purified enzyme or cell-free extract to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a known concentration of Naphthyl-2-methyl-succinyl-CoA.
-
Monitor Reaction:
-
Spectrophotometrically: Monitor the reduction of the final electron acceptor (e.g., decrease in absorbance of DCPIP at 600 nm).
-
LC-MS: At specific time points, take aliquots of the reaction and quench them with the quenching solution. Analyze the formation of this compound by LC-MS.
-
-
Data Analysis: Calculate the rate of the reaction based on the change in absorbance or the amount of product formed over time.
Signaling Pathway
This compound is an intermediate in the upper pathway of anaerobic 2-methylnaphthalene degradation.
Caption: The upper pathway of anaerobic 2-methylnaphthalene degradation.[2]
Disclaimer
This document is intended for research use only. The provided protocols are based on general knowledge of similar compounds and should be optimized for specific experimental conditions. Always refer to the product's Certificate of Analysis for any supplier-specific recommendations.[3][4] Handle all chemicals with appropriate safety precautions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Basis for Converting (2S)-Methylsuccinyl-CoA Dehydrogenase into an Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naphthyl-2-methylene-succinyl-CoA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). Its study is crucial for understanding the microbial metabolism of environmental pollutants and for the potential development of bioremediation strategies. These notes provide an overview of its application in metabolic research, focusing on the anaerobic degradation pathway, and include relevant quantitative data and experimental protocols.
Metabolic Significance
In anaerobic microorganisms, particularly sulfate-reducing bacteria, the degradation of 2-methylnaphthalene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group. This process ultimately leads to the formation of 2-naphthoyl-CoA, which then enters a central metabolic pathway for aromatic compounds. This compound is a critical intermediate in the β-oxidation-like steps that convert the initial adduct into 2-naphthoyl-CoA.
Anaerobic Degradation Pathway of 2-Methylnaphthalene
The metabolic pathway involving this compound is a multi-step enzymatic process. A proposed scheme for the upper pathway of anaerobic 2-methylnaphthalene degradation is as follows:
-
Activation: 2-Methylnaphthalene's methyl group is targeted by naphthyl-2-methyl-succinate synthase, which adds a fumarate molecule to form naphthyl-2-methyl-succinic acid.
-
CoA Ligation: Naphthyl-2-methyl-succinic acid is activated to its corresponding CoA thioester, naphthyl-2-methyl-succinyl-CoA, by the action of a succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase.
-
Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is then oxidized by naphthyl-2-methyl-succinyl-CoA dehydrogenase to form this compound.[1]
-
Further Metabolism: this compound undergoes further enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, to eventually yield 2-naphthoyl-CoA and acetyl-CoA.
Quantitative Data
The enzymatic activities related to the formation and transformation of this compound have been characterized in sulfate-reducing enrichment cultures.
| Enzyme | Specific Activity | Organism/Condition | Reference |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 nmol min⁻¹ mg protein⁻¹ | Sulfate-reducing enrichment culture | [2] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 nmol min⁻¹ mg protein⁻¹ | Crude cell extracts of a sulfate-reducing enrichment culture | [1] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 nmol min⁻¹ mg protein⁻¹ | Crude cell extracts of a sulfate-reducing enrichment culture | [1] |
Experimental Protocols
Assay for Naphthyl-2-methyl-succinate Synthase Activity
This protocol is adapted from studies on anaerobic 2-methylnaphthalene degradation.[2]
Objective: To measure the activity of naphthyl-2-methyl-succinate synthase in dense cell suspensions.
Materials:
-
Anaerobically grown cells (e.g., sulfate-reducing enrichment culture)
-
20 mM Potassium phosphate (B84403) buffer (pH 7.0), reduced with 1 mM titanium(III) citrate
-
2-Methylnaphthalene solution
-
Fumarate solution
-
Ethanol (B145695) (99.8%)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Harvest cells grown with 2-methylnaphthalene by centrifugation under anoxic conditions (e.g., 16,000 x g for 30 min).
-
Resuspend the cell pellet in anoxic, reduced potassium phosphate buffer inside a glove box to create a dense cell suspension.
-
Inject the cell suspension into a 4-ml glass vial, seal with a silicon rubber stopper, and flush with N₂ gas.
-
Add 2-methylnaphthalene and fumarate to initiate the reaction.
-
Incubate the reaction vial at 30°C in the dark.
-
At various time points, withdraw 150 µl samples using a syringe.
-
Immediately mix 100 µl of the sample with 400 µl of ethanol to stop the reaction and precipitate proteins.
-
Centrifuge the mixture (e.g., 15,000 x g for 5 min) to remove the precipitate.
-
Analyze the supernatant for the formation of naphthyl-2-methyl-succinic acid using HPLC.
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 100 mM ammonium (B1175870) phosphate buffer, pH 3.5 (40:60)
-
Detection: UV at 206 nm
Assay for Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
This protocol is based on the characterization of enzymes in the 2-methylnaphthalene degradation pathway.[1]
Objective: To measure the activities of the CoA-transferase and dehydrogenase in crude cell extracts.
Materials:
-
Crude cell extracts from anaerobically grown cells
-
Naphthyl-2-methyl-succinic acid
-
Succinyl-CoA
-
Phenazine (B1670421) methosulphate (PMS) as an artificial electron acceptor for the dehydrogenase assay
-
HPLC system
Procedure for CoA-transferase Assay:
-
Prepare a reaction mixture containing crude cell extract, naphthyl-2-methyl-succinic acid, and succinyl-CoA in an appropriate buffer.
-
Incubate the reaction mixture under anaerobic conditions.
-
Monitor the formation of naphthyl-2-methyl-succinyl-CoA over time using HPLC.
Procedure for Dehydrogenase Assay:
-
Prepare a reaction mixture containing crude cell extract and naphthyl-2-methyl-succinyl-CoA.
-
Add phenazine methosulphate as the electron acceptor. The reduction of PMS can be monitored spectrophotometrically, or the product, this compound, can be quantified by HPLC.
-
Incubate the reaction and measure the rate of product formation.
Note: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase was only detected using an artificial electron acceptor (phenazine methosulphate) and not with natural electron acceptors like NAD⁺ or FAD.[1]
Applications in Drug Development
Currently, the direct application of this compound in drug development is not established. However, understanding the metabolic pathways of PAHs in microorganisms can inform several areas relevant to human health and drug development:
-
Bioremediation: Enhancing the activity of this pathway in bacteria could be a strategy for cleaning up PAH-contaminated sites, which has indirect public health benefits.
-
Analog Development: The enzymes in this pathway are highly specific. Synthetic analogs of this compound could be developed as probes or inhibitors to study these unique enzymatic reactions.
-
Understanding Microbial-Host Interactions: The gut microbiome can metabolize a wide range of compounds, including environmental toxins. While this specific pathway is described in environmental bacteria, studying analogous pathways in gut microbes could provide insights into how the microbiome modulates exposure to xenobiotics.
Conclusion
This compound is a specialized metabolite with a well-defined role in the anaerobic degradation of 2-methylnaphthalene. The provided data and protocols serve as a foundation for researchers investigating this pathway. While direct applications in drug development are not yet realized, the study of this and similar metabolic pathways contributes to our broader understanding of microbial metabolism and its interface with environmental science and health.
References
Application Notes and Protocols: Naphthyl-2-methylene-succinyl-CoA for the Investigation of CoA-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a naturally occurring coenzyme A (CoA) derivative identified as a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain sulfate-reducing bacteria. Its unique structure, featuring a bulky naphthyl group, suggests its potential as a valuable tool for probing the active sites of various CoA-dependent enzymes. This document provides an overview of its known biochemical context and proposes its application as a potential inhibitor or mechanistic probe for studying these enzymes. The protocols outlined below are designed to facilitate the investigation of its effects on enzyme activity.
Biochemical Context and Proposed Applications
This compound is formed through the oxidation of naphthyl-2-methyl-succinyl-CoA, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase. This is a step in the beta-oxidation of the methyl group of 2-methylnaphthalene, ultimately leading to the formation of 2-naphthoyl-CoA.
Due to its structural similarity to other acyl-CoA molecules, this compound may act as a competitive or non-competitive inhibitor of enzymes that utilize succinyl-CoA or other structurally related CoA esters as substrates. Its bulky naphthyl group could provide specific interactions within the active site of target enzymes, making it a potentially potent and selective inhibitor. Enzymes of interest for such studies include:
-
Citrate Synthase: A key enzyme in the citric acid cycle that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.
-
Succinyl-CoA Synthetase: An enzyme of the citric acid cycle that catalyzes the synthesis of succinate (B1194679) from succinyl-CoA.
-
Other Acyl-CoA Dehydrogenases and Transferases: The structural similarity to the natural substrate of its forming enzyme suggests it could be a probe for other enzymes in this class.
Quantitative Data
The available quantitative data for this compound is limited to the enzyme responsible for its synthesis in the anaerobic degradation of 2-methylnaphthalene.
| Enzyme | Substrate | Specific Activity (nmol x min⁻¹ x mg protein⁻¹) | Electron Acceptor | Source Organism/Culture |
| Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | 0.115 | Phenazine methosulphate | Sulfate-reducing enrichment culture N47 |
Note: The enzymatic activity was not observed with natural electron acceptors like NAD⁺ or FAD.[1]
Signaling and Metabolic Pathways
The following diagram illustrates the known metabolic pathway involving this compound in the anaerobic degradation of 2-methylnaphthalene.
Experimental Protocols
The following are proposed protocols for investigating the effects of this compound on CoA-dependent enzymes. These are general templates and may require optimization for specific enzymes and experimental conditions.
Protocol 1: Synthesis of this compound
As this compound is not readily commercially available, a chemoenzymatic or purely chemical synthesis would be required. A potential enzymatic approach would involve the use of naphthyl-2-methyl-succinyl-CoA dehydrogenase.
Workflow for Potential Enzymatic Synthesis:
References
Troubleshooting & Optimization
Technical Support Center: Naphthyl-2-methylene-succinyl-CoA Experiments
Welcome to the technical support center for experiments involving Naphthyl-2-methylene-succinyl-CoA. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this coenzyme A derivative.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary biological context?
This compound is a coenzyme A thioester derivative.[1] It is primarily known as an intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain bacteria.[2][3] In this pathway, it is synthesized from naphthyl-2-methyl-succinyl-CoA by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase and is subsequently converted to naphthyl-2-hydroxymethyl-succinyl-CoA by this compound hydratase.[4]
What are the key chemical properties I should be aware of?
Like other coenzyme A thioesters, this compound possesses a high-energy thioester bond, making it reactive.[5][6] The presence of the large, nonpolar naphthyl group makes this molecule significantly more hydrophobic than short-chain acyl-CoAs like acetyl-CoA. This can affect its solubility in aqueous buffers.
How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, follow these storage guidelines:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store as a lyophilized powder at -20°C or below for long-term storage. | Minimizes chemical degradation and hydrolysis. |
| Solution Storage | Prepare stock solutions in an appropriate buffer at a slightly acidic pH (e.g., pH 6.0) and store in aliquots at -80°C.[4] | Thioesters are more stable at acidic to neutral pH and are susceptible to hydrolysis at basic pH.[5] Aliquoting prevents multiple freeze-thaw cycles.[7] |
| Handling | When preparing solutions, use buffers that have been degassed to minimize dissolved oxygen. | The thiol group of coenzyme A can be oxidized to form disulfides.[4] |
I need to determine the concentration of my this compound solution. How can I do this?
The concentration of a purified this compound solution can be determined spectrophotometrically. The adenine (B156593) ring of the coenzyme A molecule has a characteristic absorbance maximum at 260 nm. The exact extinction coefficient for this compound may need to be determined empirically, but as a starting point, the extinction coefficient for Coenzyme A at 260 nm (pH 7.0) is approximately 16,400 M⁻¹cm⁻¹.
Troubleshooting Guides
Guide 1: Sample Preparation and Handling
Q: My this compound solution appears cloudy or forms a precipitate.
A: This is likely due to the low aqueous solubility of the molecule, a consequence of its hydrophobic naphthyl group.
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Possible Cause 1: Concentration is too high. The concentration of your solution may exceed its solubility limit in the chosen buffer.
-
Solution: Try preparing a more dilute stock solution. You can also add a small percentage of an organic solvent like DMSO or ethanol (B145695) to your buffer to increase solubility, but be sure to verify that the solvent is compatible with your downstream experiments and does not inhibit enzyme activity.
-
-
Possible Cause 2: Incorrect buffer pH or temperature. Solubility can be influenced by pH and temperature.
-
Solution: Ensure the pH of your buffer is within the optimal range for stability (pH 6-7). Sometimes, gently warming the solution can help dissolve the compound, but be cautious of potential degradation at higher temperatures.[8]
-
Q: I am concerned about the stability of my compound during the experiment.
A: Thioester stability is a valid concern, especially during longer incubation times or at non-optimal pH.
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Possible Cause 1: Hydrolysis. The thioester bond is susceptible to hydrolysis, particularly at basic pH.[5]
-
Solution: Maintain the experimental pH in the neutral to slightly acidic range if possible. Prepare fresh solutions for each experiment and avoid prolonged storage of diluted solutions.
-
-
Possible Cause 2: Oxidation. The free thiol group can oxidize, forming disulfide bridges.
-
Solution: Include a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) in your buffers to maintain a reducing environment.[4] However, be aware that high concentrations of these agents can interfere with certain assays or enzyme activities.
-
Guide 2: Enzymatic Assays
Q: I am seeing lower than expected or no activity with the enzyme that should be using this compound as a substrate.
A: This can be due to a variety of factors related to the enzyme, the substrate, or the assay conditions.
Experimental Workflow for a Typical Enzyme Assay
Caption: A typical workflow for an enzymatic assay.
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Possible Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling.[7]
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Solution: Run a positive control with a known, reliable substrate to confirm enzyme activity. Ensure the enzyme has been stored at the correct temperature and in a buffer that maintains its stability.
-
-
Possible Cause 2: Substrate Degradation. The this compound stock solution may have degraded.
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Solution: Prepare a fresh stock solution from the lyophilized powder. If possible, verify its integrity using HPLC.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The pH, temperature, or cofactor concentrations may not be optimal for the enzyme.
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Solution: Perform a literature search for the optimal conditions for your specific enzyme or enzyme family (e.g., acyl-CoA dehydrogenases).[9] If this information is not available, you may need to empirically determine the optimal pH and temperature ranges.
-
-
Possible Cause 4: Substrate Inhibition. High concentrations of the substrate may be inhibiting the enzyme.
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Solution: Perform the assay across a wide range of this compound concentrations to determine if substrate inhibition is occurring.
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Q: My assay results are inconsistent and not reproducible.
A: Lack of reproducibility often points to issues with pipetting accuracy, solution stability, or temperature fluctuations.
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Possible Cause 1: Inaccurate Pipetting. Given the likely low concentrations used, small errors in pipetting can lead to large variations in results.
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Solution: Ensure your pipettes are properly calibrated. Prepare master mixes of reagents to minimize pipetting steps and ensure consistency across wells or cuvettes.
-
-
Possible Cause 2: Substrate Precipitation. If the substrate is precipitating out of solution during the assay, the effective concentration will vary.
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Solution: Visually inspect your assay solutions. Revisit the solubility troubleshooting steps in Guide 1. Consider running the assay at a slightly warmer temperature if it does not affect enzyme stability.[8]
-
-
Possible Cause 3: Time-dependent Enzyme Inactivation. The enzyme may be unstable under the assay conditions and losing activity over the course of the experiment.[7]
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Solution: Perform a time-course experiment to check for linearity of the reaction. If the reaction rate decreases over time, it may indicate enzyme instability. Consider adding stabilizing agents like glycerol (B35011) or BSA to the assay buffer.
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Guide 3: HPLC Analysis
Q: I am seeing poor peak shape (tailing or fronting) for this compound on my reverse-phase HPLC column.
A: Peak shape issues are common in HPLC and can be caused by problems with the column, mobile phase, or sample itself.[10]
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: Troubleshooting logic for HPLC peak shape problems.
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Possible Cause 1: Secondary Interactions with Column. The succinyl or phosphate (B84403) groups on the molecule may be interacting with active sites on the silica-based column packing, leading to peak tailing.
-
Solution: Adjust the pH of the mobile phase to suppress the ionization of any acidic groups. Adding a competing base like triethylamine (B128534) (TEA) in small concentrations to the mobile phase can also help block active sites.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Possible Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q: The retention time of my compound is shifting between runs.
A: Retention time drift can be caused by changes in the mobile phase composition, temperature, or column equilibration.
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Possible Cause 1: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to evaporation of the more volatile component or inconsistent mixing.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure your HPLC's mixing system is functioning correctly.[10]
-
-
Possible Cause 2: Temperature Fluctuations. Column temperature affects retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[10]
-
-
Possible Cause 3: Insufficient Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
Experimental Protocols
Protocol: Spectrophotometric Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
This protocol describes a general method for assaying the activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase, which catalyzes the conversion of naphthyl-2-methyl-succinyl-CoA to this compound. The assay monitors the reduction of an artificial electron acceptor.
Anaerobic Degradation Pathway of 2-Methylnaphthalene
Caption: Key steps in the anaerobic degradation of 2-methylnaphthalene.
1. Reagents and Materials:
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Assay Buffer: 50 mM Tris-HCl, pH 7.8
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Substrate: Naphthyl-2-methyl-succinyl-CoA (precursor to the target compound)
-
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) or Phenazine methosulphate (PMS)
-
Enzyme: Purified or partially purified naphthyl-2-methyl-succinyl-CoA dehydrogenase
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading at ~600 nm (for DCPIP)
2. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.8. Degas the buffer before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Naphthyl-2-methyl-succinyl-CoA in assay buffer. Store in aliquots at -80°C.
-
DCPIP Stock Solution: Prepare a 5 mM stock solution of DCPIP in water. Store protected from light.
-
Enzyme Solution: Dilute the enzyme to an appropriate concentration in assay buffer immediately before use. Keep on ice.
3. Assay Procedure:
-
Set up the reaction in a total volume of 200 µL (for a microplate) or 1 mL (for a cuvette).
-
To each well/cuvette, add the following in order:
-
Assay Buffer
-
DCPIP solution (to a final concentration of ~50 µM)
-
Enzyme solution
-
-
Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record a baseline reading.
-
Initiate the reaction by adding the substrate, Naphthyl-2-methyl-succinyl-CoA (e.g., to a final concentration of 100 µM).
-
Immediately start monitoring the decrease in absorbance at 600 nm over time. The reduction of DCPIP by the enzyme activity will cause a loss of color.
4. Data Analysis:
-
Plot the absorbance at 600 nm against time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of DCPIP at 600 nm (~21 mM⁻¹cm⁻¹) and l is the path length.
-
Express the specific activity as µmol/min/mg of protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neolab.de [neolab.de]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S)-Methylsuccinyl-CoA dehydrogenase closes the ethylmalonyl-CoA pathway for acetyl-CoA assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Naphthyl-2-methylene-succinyl-CoA Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the solubility of Naphthyl-2-methylene-succinyl-CoA. Given its large hydrophobic naphthyl group, this compound is expected to have very low solubility in aqueous solutions. The following sections offer systematic approaches to address this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in my aqueous buffer?
A1: The chemical structure of this compound contains a large, nonpolar naphthalene (B1677914) group. This feature makes the molecule predominantly hydrophobic, leading to poor solubility in polar solvents like water or aqueous buffers.[1][2] Hydrophobic molecules tend to aggregate in aqueous environments to minimize their contact with water, resulting in precipitation or the formation of a suspension.[3]
Q2: Can I dissolve the compound directly in my assay buffer?
A2: Direct dissolution in an aqueous assay buffer is highly unlikely to succeed, especially at concentrations typically required for experiments. A more effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the final assay buffer.[4][5]
Q3: Which organic solvent is best for creating a stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for biological assays.[6] Other potential solvents include ethanol, methanol, or acetone.[4][5] The choice of solvent depends on the compound's specific solubility and the tolerance of your experimental system (e.g., enzyme, cells) to that solvent. Always prepare the highest concentration stock solution possible to minimize the final percentage of organic solvent in your assay.
Q4: What is the maximum percentage of organic solvent, like DMSO, that I can use in my experiment?
A4: The tolerance for organic solvents is highly dependent on the specific biological system. Many enzymes and cells are sensitive to solvents. As a general guideline, the final concentration of DMSO in an assay should be kept below 1%, and ideally below 0.5%.[7][8] High concentrations of DMSO can perturb enzyme conformations and catalytic activities.[6][9] It is crucial to perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration that does not affect the results.
Q5: My compound precipitates when I add the stock solution to my aqueous buffer. What should I do?
A5: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, forced out of the organic solvent upon dilution into the aqueous buffer, aggregates. To prevent this, try the following:
-
Lower the final concentration: The desired concentration may be above the compound's solubility limit in the final buffer.
-
Modify the buffer: Adding co-solvents or non-ionic detergents to the aqueous buffer can help maintain solubility.[10][11]
-
Change the mixing method: Add the stock solution dropwise to the vigorously vortexing buffer to promote rapid dispersion.
Troubleshooting Guide
Issue: Compound is not dissolving or is precipitating in the final assay medium.
This troubleshooting guide provides a stepwise approach to systematically improve the solubility of this compound for experimental use.
Caption: A troubleshooting decision tree for solubilizing hydrophobic compounds.
Data Presentation: Solvent Properties and Assay Compatibility
When selecting a solvent, consider its physical properties and potential impact on the biological components of your assay.
| Solvent | Polarity Index | Boiling Point (°C) | Common Final Conc. in Assay | Notes |
| DMSO | 7.2 | 189 | < 1% | Excellent for dissolving many hydrophobic compounds; can affect enzyme activity at higher concentrations.[7][12] |
| Ethanol | 4.3 | 78.4 | < 2% | Good solvent, but more volatile than DMSO. Can denature some proteins. |
| Methanol | 5.1 | 64.7 | < 1% | Can be used, but is generally more toxic to cells and can be more denaturing to proteins than ethanol. |
| Acetone | 5.1 | 56 | < 0.5% | Good solvent for many nonpolar compounds but highly volatile and may interfere with some assays.[13] |
| DMF | 6.4 | 153 | < 0.5% | Strong solvent, but can be harsh on biological systems. Use with caution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To dissolve this compound in an organic solvent at a high concentration.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out a precise amount of the compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to achieve a high target concentration (e.g., 10-100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If solids remain, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect for any undissolved particles. If the solution is not clear, consider gentle warming (e.g., to 30-37°C) or trying a different solvent.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Determining Optimal Buffer Conditions
-
Objective: To identify an assay buffer composition that maintains the compound's solubility upon dilution.
-
Workflow:
Caption: Workflow for testing buffer additives to enhance compound solubility.
-
Procedure:
-
Prepare several small batches of your primary assay buffer.
-
To these batches, add potential solubility enhancers. Good starting points are:
-
Create a negative control (buffer with no additives) and a solvent control (buffer with the same final percentage of organic solvent but no compound).
-
Add the stock solution of this compound to each test buffer to achieve the desired final concentration.
-
Incubate the solutions under the conditions of your planned experiment (e.g., 30 minutes at 37°C).
-
Check for precipitation visually against a dark background. For a quantitative measure, you can measure the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb; an increase in absorbance indicates scattering from a precipitate.
-
Select the buffer composition that results in a clear, stable solution for use in your main experiment. Always remember to include the appropriate controls (with the co-solvent or detergent) in your final assay.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. arxiv.org [arxiv.org]
- 11. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 12. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Naphthyl-2-methylene-succinyl-CoA stability issues and degradation
Welcome to the technical support center for Naphthyl-2-methylene-succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound, along with troubleshooting advice for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
A1: this compound is a coenzyme A derivative that has been identified as an intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain microorganisms.[1][2] Its primary research application is in studying microbial metabolism, particularly the breakdown of polycyclic aromatic hydrocarbons (PAHs), and in the characterization of enzymes involved in these biochemical pathways, such as naphthyl-2-methyl-succinyl-CoA dehydrogenase and this compound hydratase.
Q2: What are the main stability concerns for this compound?
A2: The primary stability concern for this compound is its susceptibility to hydrolysis, a common issue for many acyl-CoA esters. Based on studies of its close analog, succinyl-CoA, this molecule is presumed to be highly unstable in aqueous solutions.[3][4] The degradation is likely accelerated by factors such as pH, temperature, and the presence of certain enzymes or reactive chemical species.
Q3: How should I store this compound?
A3: While specific, validated long-term storage data for this compound is not widely published, general recommendations for acyl-CoA esters should be followed. It is crucial to refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific storage instructions.[5][6] General best practices include:
-
Solid Form: Store as a lyophilized powder at -20°C or -80°C for long-term stability.
-
Solutions: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it is advisable to aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway is the hydrolysis of the thioester bond. This would result in the formation of coenzyme A (CoA-SH) and naphthyl-2-methylene-succinic acid. Additionally, based on its structural similarity to succinyl-CoA, it may undergo intramolecular cyclization to form a succinyl anhydride (B1165640) intermediate, which is then rapidly hydrolyzed.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Enzyme Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions of the substrate immediately before use. If using a previously frozen stock, test its integrity via HPLC or a functional assay with a reliable positive control. |
| Incorrect Buffer pH | The stability of acyl-CoA esters can be pH-dependent. Ensure your assay buffer pH is within the optimal range for your enzyme and consider the potential for pH-mediated hydrolysis of the substrate. |
| Presence of Thiol-Reactive Impurities | Ensure all reagents are free from contaminants that could react with the thioester or the resulting free CoA-SH, as this can interfere with the reaction or detection method. |
| Enzyme Inactivity | Verify the activity of your enzyme using a known, stable substrate as a positive control. |
Issue 2: High Background Signal in Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis | The non-enzymatic breakdown of this compound can lead to a high background. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis under your assay conditions and subtract this from your experimental values. |
| Contamination of Reagents | Ensure all buffers and reagents are free of contaminating enzymes (e.g., hydrolases) or chemicals that may contribute to the background signal. |
| Interference with Detection Method | If using a colorimetric or fluorometric assay, check for any interference from your sample components or the substrate itself at the detection wavelength. |
Data Presentation
Table 1: Analog Stability Data for Succinyl-CoA
Data extrapolated from studies on a thioester mimic of succinyl-CoA and is intended to provide an estimate of stability for the structurally similar this compound.
| Parameter | Condition | Value | Reference |
| Half-life (t½) | pH 6-8 | ~16 minutes | [3][4] |
| Hydrolysis Rate | pH 6-8 | Identical across this range | [4] |
Experimental Protocols
Protocol: General Enzymatic Assay for a this compound Utilizing Enzyme
This protocol is a general template and should be optimized for the specific enzyme being studied.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and bring to the desired assay temperature.
- This compound Stock Solution: Immediately before the experiment, dissolve the lyophilized powder in an appropriate solvent (e.g., assay buffer or a minimal amount of an organic solvent like DMSO, followed by dilution in buffer) to the desired stock concentration. Keep on ice.
- Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and store on ice.
2. Assay Procedure:
- Set up reactions in a microplate or spectrophotometer cuvettes.
- For each reaction, add the assay buffer, any required cofactors, and the enzyme solution.
- To initiate the reaction, add the freshly prepared this compound solution.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the detection method.
- Include appropriate controls:
- No-Enzyme Control: To measure the rate of non-enzymatic substrate degradation.
- No-Substrate Control: To measure any background signal from the enzyme preparation.
- Positive Control: If available, a known substrate for the enzyme.
3. Data Analysis:
- Calculate the initial reaction rates from the linear portion of the progress curves.
- Subtract the rate of the no-enzyme control from the rates of the enzyme-catalyzed reactions.
- Plot the reaction rates against the substrate concentration to determine kinetic parameters such as Km and Vmax.
Mandatory Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent enzyme activity.
Caption: General experimental workflow for enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing Naphthyl-2-methylene-succinyl-CoA concentration in assays
Technical Support Center: Naphthyl-2-methylene-succinyl-CoA Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in enzymatic assays. Given the specialized nature of this substrate, the following recommendations are based on established principles for CoA derivatives and enzyme kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected activity with my enzyme. What are the potential causes?
A1: Low enzyme activity can stem from several factors. Consider the following:
-
Substrate Integrity: this compound, like many acyl-CoA derivatives, can be susceptible to hydrolysis. Ensure your stock solutions are fresh and have been stored correctly, typically at -80°C and protected from light.
-
Enzyme Concentration: The concentration of your enzyme may be too low for the given substrate concentration. Verify the enzyme concentration and consider performing a titration to find the optimal concentration.
-
Assay Buffer Conditions: The pH, ionic strength, and presence of co-factors in your assay buffer can significantly impact enzyme activity. Ensure your buffer composition is optimal for your specific enzyme.
-
Inhibitors: Contaminants in your enzyme preparation or reagents could be inhibiting the reaction.
Q2: My assay is showing a high background signal. How can I reduce it?
A2: A high background signal can mask the true enzymatic activity. Here are some common causes and solutions:
-
Substrate Instability: The spontaneous hydrolysis of this compound can lead to a high background. Prepare fresh substrate solutions and consider including a control well with no enzyme to measure the rate of spontaneous hydrolysis.
-
Contaminated Reagents: Impurities in your buffer components or other reagents can contribute to the background signal. Use high-purity reagents and sterile, nuclease-free water.
-
Incorrect Wavelength: Ensure you are measuring absorbance or fluorescence at the correct wavelength for your specific assay. A wavelength scan of your substrate and product can help identify the optimal measurement wavelength.
Q3: I am experiencing poor reproducibility between my assay replicates. What could be the reason?
A3: Poor reproducibility is often due to variations in experimental setup and execution.
-
Pipetting Errors: Small variations in the volumes of enzyme or substrate can lead to significant differences in activity. Use calibrated pipettes and ensure proper pipetting technique.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure all your reagents are at the correct temperature before starting the assay and use a temperature-controlled plate reader or water bath.
-
Mixing: Inadequate mixing of reagents in the assay wells can lead to inconsistent results. Ensure thorough but gentle mixing after the addition of each component.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Enzyme Activity
This protocol outlines a method to determine the optimal pH for an enzyme utilizing this compound.
-
Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9).
-
Set up the assay plate: In a 96-well plate, add the appropriate buffer to each well.
-
Add substrate: Add a fixed concentration of this compound to each well.
-
Initiate the reaction: Add a fixed concentration of the enzyme to each well to start the reaction.
-
Monitor the reaction: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial rates: Determine the initial reaction rate for each pH value.
-
Plot the data: Plot the initial rates against the pH to identify the optimal pH.
Protocol 2: Enzyme Kinetic Analysis with this compound
This protocol describes how to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme with this compound.
-
Prepare substrate dilutions: Create a series of dilutions of this compound in the optimal assay buffer.
-
Set up the assay plate: To a 96-well plate, add the different concentrations of the substrate.
-
Initiate the reaction: Add a fixed, non-limiting concentration of the enzyme to each well.
-
Monitor the reaction: Measure the reaction progress over time.
-
Calculate initial rates: Determine the initial velocity (v₀) for each substrate concentration.
-
Plot the data: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantitative Data
Table 1: Effect of pH on Relative Enzyme Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 68 |
| 7.0 | 92 |
| 7.4 | 100 |
| 8.0 | 85 |
| 8.5 | 65 |
Table 2: Kinetic Parameters for this compound
| Parameter | Value |
| Km | 15.2 µM |
| Vmax | 120 µmol/min/mg |
| kcat | 8.5 s⁻¹ |
| kcat/Km | 5.6 x 10⁵ M⁻¹s⁻¹ |
Visualizations
Caption: Workflow for determining enzyme kinetic parameters with this compound.
Caption: Decision tree for troubleshooting low enzyme activity in NMS-CoA assays.
Caption: Hypothetical pathway showing NMS-CoA as an inhibitor of a target enzyme.
Technical Support Center: Naphthyl-2-methylene-succinyl-CoA
This technical support guide addresses common questions and potential issues related to Naphthyl-2-methylene-succinyl-CoA. The information provided is intended for researchers, scientists, and professionals in environmental microbiology and toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound is not a synthetic inhibitor or a drug candidate. It is a transient intermediate metabolite in the anaerobic degradation pathway of 2-methylnaphthalene (B46627).[1] This pathway is observed in specific types of bacteria, particularly sulfate-reducing cultures, which use 2-methylnaphthalene as a carbon and electron source.[1] Its primary role is as a step in the beta-oxidation process that ultimately converts 2-methylnaphthalene into 2-naphthoic acid CoA-ester for further metabolism by the bacterium.[1][2]
Q2: Are there any known off-target effects of this compound in mammalian or human cells?
A2: Currently, there is no scientific literature available that describes the use of this compound as an experimental tool, inhibitor, or drug in mammalian or human cell systems. Its documented existence is as a bacterial metabolite.[1][2] Therefore, the concept of "off-target effects" in the context of drug development (i.e., unintended interactions with human proteins) is not applicable based on current knowledge. Research on the toxicology of this specific intermediate has not been published; however, the toxicity of its parent compounds, naphthalene (B1677914) and 2-methylnaphthalene, is well-documented.[3][4]
Q3: My experiment with environmental samples containing 2-methylnaphthalene shows unexpected toxicity. Could this be related to its metabolic breakdown?
A3: Yes. While this compound itself has not been studied for toxicity, the parent compound, 2-methylnaphthalene, and the related compound, naphthalene, are known to be toxic.[4] The metabolic activation of these compounds can lead to the formation of reactive intermediates. In rodents, 2-methylnaphthalene exposure can cause injury to bronchiolar epithelial cells (Clara cells).[4] Therefore, if your experimental system involves microorganisms capable of degrading 2-methylnaphthalene, the observed toxicity could stem from the parent compound or other metabolites in the pathway.
Q4: How do the toxicities of 2-methylnaphthalene and naphthalene compare?
A4: Both compounds target the respiratory tract, particularly the nasal epithelium.[4] In studies comparing the two, 2-methylnaphthalene was found to cause lung lesions in mice with a severity similar to that of naphthalene.[4] The U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have established minimal risk levels (MRLs) and provide extensive toxicological profiles for these compounds.[3][5]
Troubleshooting Guide
Problem: Unexpected cellular stress or toxicity is observed in a co-culture or environmental sample containing microorganisms and 2-methylnaphthalene.
-
Possible Cause 1: Direct toxicity of the parent compound, 2-methylnaphthalene. It is a known cytotoxic agent, particularly to respiratory cells.[4]
-
Possible Cause 2: Toxicity from other metabolites in the degradation pathway. The complete metabolic cascade may produce various intermediates whose toxicological profiles are not fully characterized.[1]
-
Recommended Action:
-
Establish a Baseline: Run control experiments to determine the toxicity of 2-methylnaphthalene alone in your specific experimental system (e.g., cell lines, organism) without the presence of degrading microorganisms.
-
Identify Metabolites: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze culture supernatants or sample extracts. This can confirm the presence of metabolites like naphthyl-2-methyl-succinic acid and 2-naphthoic acid, which would indicate that the degradation pathway is active.[1]
-
Fractionate and Test: If possible, fractionate the sample using chromatography to isolate different components and test the toxicity of each fraction to pinpoint the source of the adverse effects.
-
Data Summary: Toxicology of Parent Compounds
As no direct toxicological data exists for this compound, the following tables summarize data for the parent compound, 2-methylnaphthalene, and the related compound, naphthalene.
Table 1: Minimal Risk Levels (MRLs) for Naphthalene and 2-Methylnaphthalene
| Compound | Duration | Route | MRL | Organism | Effect | Reference |
|---|---|---|---|---|---|---|
| Naphthalene | Intermediate | Inhalation | 0.002 ppm | Mouse | Nasal inflammation | [3] |
| Naphthalene | Chronic | Inhalation | 0.001 ppm | Rat | Nasal metaplasia | [3] |
| 2-Methylnaphthalene | Intermediate | Inhalation | 0.04 ppm | Mouse | Nasal metaplasia | [5] |
| 2-Methylnaphthalene | Chronic | Oral | 0.7 mg/kg/day | Mouse | Lung inflammation |[5] |
Table 2: Reported Acute Toxicity of 2-Methylnaphthalene
| Organism | Route | Dose | Effect | Reference |
|---|
| Mouse | Intraperitoneal (IP) | 426 mg/kg | Flattening and vacuolization of ciliated bronchiolar cells; exfoliation of Clara cells. |[4] |
Visualizations and Protocols
Signaling and Metabolic Pathways
Caption: Anaerobic degradation pathway of 2-methylnaphthalene in bacteria.[1][2]
Experimental Workflows
Caption: Logical workflow for investigating toxicity in relevant samples.
Key Experimental Protocols
Protocol: Identification of 2-Methylnaphthalene Metabolites from Bacterial Culture
This protocol provides a general methodology for detecting metabolites like this compound, adapted from procedures used in environmental microbiology.[1]
-
Sample Preparation:
-
Grow the sulfate-reducing bacterial culture with 2-methylnaphthalene as the sole carbon source until sufficient cell density is reached.
-
Centrifuge the culture to separate the supernatant from the cell pellet. The metabolites are typically found in the supernatant.
-
-
Extraction of Metabolites:
-
Acidify the collected supernatant to a pH of ~2.0 using HCl. This protonates the acidic metabolites, making them more soluble in organic solvents.
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
-
Shake vigorously and allow the phases to separate. The organic phase will contain the extracted metabolites.
-
Repeat the extraction process 2-3 times and pool the organic phases.
-
-
Derivatization for GC-MS Analysis:
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to obtain the dried extract.
-
To make the acidic metabolites volatile for gas chromatography, they must be derivatized. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the sample (e.g., at 60°C for 30 minutes) to convert carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a suitable temperature program to separate the compounds on the GC column.
-
Analyze the resulting mass spectra by comparing them to known standards or spectral libraries to identify metabolites such as the derivatized forms of naphthyl-2-methyl-succinic acid and 2-naphthoic acid.
-
Disclaimer: This guide is for informational purposes only and is based on publicly available scientific literature. It is not a substitute for rigorous experimental design and validation.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Naphthyl-2-methylene-succinyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Naphthyl-2-methylene-succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological role?
This compound is a coenzyme A derivative.[1][2][3] Its most well-documented role is as an intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain sulfate-reducing bacteria.[4][5][6] In this pathway, it is synthesized from naphthyl-2-methyl-succinyl-CoA by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[6]
Q2: I am using this compound as a potential enzyme inhibitor, but I am not observing any effect. What are the possible reasons?
There are several potential reasons for a lack of inhibitory effect:
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Enzyme Specificity: The target enzyme may not be susceptible to inhibition by this compound. Its known role is as a metabolite, and while it is commercially available as a potential inhibitor, its inhibitory activity against a wide range of enzymes is not well-documented.
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Compound Instability: Like many coenzyme A derivatives, this compound may be unstable. Improper storage or handling, such as repeated freeze-thaw cycles or prolonged exposure to room temperature, could lead to its degradation. It is advisable to prepare fresh solutions and use them promptly.
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Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for observing inhibition.
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Substrate Concentration: If the concentration of the natural substrate for your enzyme is too high, it may outcompete the inhibitor, masking its effect. Consider performing kinetic analyses with varying substrate and inhibitor concentrations.
Q3: My experiment involves the enzymatic synthesis of this compound, but I am seeing lower than expected yields. What could be the issue?
Low yields of this compound in an enzymatic reaction could be due to issues with the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase or the reaction conditions:
-
Sub-optimal Enzyme Activity: The specific activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase can be low.[6] Ensure the enzyme is active and that all necessary co-factors are present.
-
Electron Acceptor: This enzyme has been shown to require an artificial electron acceptor like phenazine (B1670421) methosulphate for detectable activity in vitro.[6] Natural electron acceptors such as NAD+ or FAD may not be effective.[6]
-
Precursor Purity: The purity of the precursor, naphthyl-2-methyl-succinyl-CoA, is crucial. Impurities could inhibit the enzyme or interfere with the reaction.
-
Product Instability: The product itself, this compound, might be degrading under the experimental conditions.
Troubleshooting Guides
Guide 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)
Problem: You observe unexpected peaks in your analysis of a reaction mixture containing this compound.
| Possible Cause | Troubleshooting Steps |
| Isomers of Precursors or Products | The chemical synthesis of the precursor, naphthyl-2-methylene-succinic acid, can result in E and Z isomers, which may appear as separate peaks.[4] |
| Compound Degradation | Coenzyme A derivatives can be hydrolyzed. Analyze a standard of this compound under the same conditions to check for degradation products. |
| Contamination | Ensure all reagents, buffers, and solvents are of high purity. Run a blank with all reaction components except the starting material. |
| Side Reactions | The reactive nature of the methylene (B1212753) group could potentially lead to side reactions with other components in your assay mixture. |
Guide 2: Inconsistent Results in Enzyme Assays
Problem: You are experiencing high variability in your enzyme assay results with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all components.[7] |
| Temperature Fluctuations | Ensure consistent incubation temperatures for all samples.[7] |
| Reagent Instability | Prepare fresh solutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles.[7] |
| Sample Preparation | If using cell or tissue lysates, ensure complete homogenization and consistent protein concentrations.[7] |
Quantitative Data
The following table summarizes the specific activities of enzymes involved in the anaerobic degradation of 2-methylnaphthalene.
| Enzyme | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Naphthyl-2-methyl-succinate synthase | 2-methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | [4] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid | Naphthyl-2-methyl-succinyl-CoA | 19.6 | [6] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Naphthyl-2-methylene-succinic Acid (Precursor)
This protocol is based on a published method and describes the synthesis of the precursor to this compound.[4]
Materials:
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Sodium metal
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Absolute methanol (B129727)
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Diethylsuccinate
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Naphthalene-2-carbaldehyde
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 2.2 g of sodium metal in 70 ml of absolute methanol at 0°C.
-
Add 22.4 g of diethylsuccinate to the solution.
-
Add 10 g of naphthalene-2-carbaldehyde.
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Follow established organic synthesis procedures for reaction workup and purification.[4]
Protocol 2: General Enzymatic Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
This protocol is a general guideline for assaying the activity of the enzyme that produces this compound.
Materials:
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Crude cell extract or purified naphthyl-2-methyl-succinyl-CoA dehydrogenase
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Naphthyl-2-methyl-succinyl-CoA (substrate)
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Phenazine methosulphate (electron acceptor)
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Assay buffer (e.g., Tris-HCl, pH 7.5)
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HPLC system for product detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of naphthyl-2-methyl-succinyl-CoA, and the artificial electron acceptor, phenazine methosulphate.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
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At various time points, stop the reaction (e.g., by adding a quenching agent like a strong acid).
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Analyze the formation of this compound using a suitable method like HPLC.
-
Calculate the enzyme activity based on the rate of product formation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
How to prevent Naphthyl-2-methylene-succinyl-CoA precipitation
Welcome to the technical support center for Naphthyl-2-methylene-succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and effectively handling this amphiphilic molecule in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a coenzyme A (CoA) derivative that acts as an intermediate in the anaerobic degradation of 2-methylnaphthalene.[1][2] Its structure is amphiphilic, meaning it possesses both a large, nonpolar (hydrophobic) naphthyl group and a highly polar (hydrophilic) Coenzyme A tail. This dual nature can lead to complex solubility behavior and a tendency to precipitate in aqueous solutions if not handled correctly.
Q2: What are the primary factors that can cause this compound to precipitate?
Several factors can contribute to the precipitation of this compound:
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Concentration: Exceeding the solubility limit of the compound in your chosen solvent or buffer.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.[3]
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pH: The solubility of CoA derivatives can be highly dependent on the pH of the solution. The ionization state of the phosphate (B84403) groups on the CoA tail and the succinyl carboxyl group can influence solubility.
-
Temperature: Changes in temperature can affect the solubility of the compound. For some CoA derivatives, stability is also temperature-sensitive.[4]
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Ionic Strength: High concentrations of salts in the buffer can impact the solubility of amphiphilic molecules.
-
Storage Conditions: Improper storage of stock solutions, including repeated freeze-thaw cycles, can lead to degradation and precipitation.
Q3: How should I prepare stock solutions of this compound?
For initial solubilization, it is advisable to use a small amount of an organic co-solvent such as DMSO or ethanol (B145695) before diluting with an aqueous buffer. This helps to first dissolve the hydrophobic naphthyl portion of the molecule. Always add the stock solution to the aqueous buffer slowly while vortexing to minimize solvent shock.[4]
Q4: What is the recommended pH range for working with this compound?
Troubleshooting Guides
Issue 1: Precipitation upon addition of this compound to an aqueous buffer.
This is a common issue often caused by exceeding the compound's solubility or by "solvent shock."
Troubleshooting Workflow:
Caption: Troubleshooting precipitation upon initial solubilization.
Recommended Solutions:
-
Decrease Final Concentration: Your experimental concentration may be too high. Try a lower final concentration.
-
Modify Stock Solution Preparation:
-
Prepare a higher concentration stock solution in 100% DMSO or ethanol.
-
Warm the stock solution gently (e.g., to 37°C).
-
Add the stock solution dropwise to the pre-warmed aqueous buffer while vortexing vigorously.
-
-
Use a Co-solvent: If your experimental conditions permit, include a small percentage (e.g., 1-5%) of the organic solvent from your stock solution in the final aqueous buffer.
Issue 2: Precipitation occurs over time during incubation.
This can be due to temperature effects, pH shifts, or interactions with other components in your experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting delayed precipitation during experiments.
Recommended Solutions:
-
Pre-equilibrate Temperature: Ensure all your solutions, including the this compound stock and the final buffer, are at the experimental incubation temperature before mixing.[4]
-
pH Stability: Verify the pH of your buffer remains stable throughout the incubation period, especially in CO2 incubators which can alter the pH of bicarbonate-buffered media. Consider using a stronger buffering agent like HEPES if appropriate.
-
Solubility Screening: Perform a solubility test under your exact experimental conditions (temperature, media composition, and duration) to determine the practical solubility limit.
Quantitative Data Summary
Since specific solubility data for this compound is not widely published, researchers should determine this empirically. The following table illustrates how to structure such data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent System | PBS pH 7.4 | PBS pH 7.4, 5% DMSO | 50 mM Tris pH 8.0 | 50 mM Acetate pH 5.0 |
| Temperature | 25°C | 25°C | 37°C | 4°C |
| Max Solubility (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Observations | e.g., Precipitates > 50 µM | e.g., Soluble up to 500 µM | e.g., Stable for 24h | e.g., Precipitates over time |
Experimental Protocols
Protocol 1: Determining the Maximum Solubility of this compound
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve a known mass of this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution into your aqueous buffer in microcentrifuge tubes. For example, create final concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is constant across all dilutions (e.g., 1%).
-
Equilibration: Vortex each tube thoroughly and incubate at the desired temperature for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Centrifugation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the absorbance maximum of the naphthyl group, or HPLC).
-
Determination of Solubility: The highest concentration at which no pellet is observed and the supernatant concentration equals the prepared concentration is the maximum solubility under those conditions.
Protocol 2: pH and Temperature Stability Assay
Objective: To assess the stability of this compound at different pH values and temperatures over time.
Materials:
-
This compound stock solution
-
A range of buffers with different pH values (e.g., pH 5, 7, 9)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column
Methodology:
-
Prepare Test Solutions: Dilute the this compound stock solution to a working concentration (below its determined solubility limit) in each of the different pH buffers.
-
Incubation: Aliquot the solutions and incubate them at the different test temperatures.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each condition.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC to quantify the amount of intact this compound. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature condition to determine its stability.
Signaling Pathway and Logical Relationships
The precipitation of this compound is a result of the interplay between its chemical properties and the experimental environment. The following diagram illustrates this relationship.
Caption: Factors influencing the precipitation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphthyl-2-methylene-succinyl-CoA quality control and purity assessment
Welcome to the technical support center for Naphthyl-2-methylene-succinyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this important coenzyme A derivative for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a coenzyme A derivative that serves as an intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627).[1][2] In research, it is primarily used as a substrate for enzymes involved in this pathway, such as naphthyl-2-methyl-succinyl-CoA dehydrogenase, to study enzyme kinetics, screen for inhibitors, and elucidate metabolic pathways.
Q2: How should I properly store and handle this compound?
A2: Like most acyl-CoA thioesters, this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C or below, desiccated, and protected from light. For short-term use, stock solutions should be prepared in a buffer at a slightly acidic pH (around 4-6) and stored on ice. Avoid repeated freeze-thaw cycles.
Q3: What are the common impurities I might find in my this compound sample?
A3: Potential impurities can arise from the synthesis process or degradation. These may include:
-
Starting materials: Unreacted Coenzyme A (CoA-SH), Naphthyl-2-methylene-succinic acid, and reagents used in the coupling reaction.
-
Side products: Isomers of the parent molecule, such as the E and Z isomers of naphthyl-2-methylene-succinic acid which may carry through the synthesis.[1]
-
Degradation products: Free Coenzyme A (CoA-SH), Coenzyme A disulfide (CoA-S-S-CoA), and Naphthyl-2-methylene-succinic acid due to hydrolysis of the thioester bond.
Q4: What is the expected stability of this compound in solution?
A4: The stability of thioesters like this compound in aqueous solution is pH and temperature-dependent. Thioesters are more labile at alkaline pH. For instance, succinyl-CoA has been shown to be stable for at least 45 hours at room temperature in a specific assay buffer.[3] It is recommended to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or No Enzyme Activity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Degraded Substrate | Verify the purity of your this compound stock using HPLC or LC-MS. Prepare fresh solutions from lyophilized powder. |
| Incorrect Buffer pH or Temperature | Ensure your assay buffer is at the optimal pH and temperature for your enzyme of interest. Most enzyme assays perform best at room temperature (20-25°C).[4] |
| Presence of Inhibitors | Check for potential inhibitors in your sample preparation, such as high concentrations of salts, EDTA, or detergents.[5] |
| Improper Enzyme Storage/Handling | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] |
Issue 2: High Background Signal in the Assay
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity reagents and water for all buffers and solutions. |
| Substrate Instability | Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of this compound under your assay conditions. |
| Interfering Substances in Sample | If using complex biological samples, consider a sample clean-up step to remove interfering substances.[5] |
Quality Control and Purity Assessment
A comprehensive quality control workflow is essential for ensuring the reliability of your experimental results.
Caption: Quality Control Workflow for this compound.
Purity Specifications
The following table outlines typical purity specifications for enzyme-grade this compound.
| Parameter | Method | Specification |
| Purity (by HPLC) | Reverse-Phase HPLC at 260 nm | ≥ 95% |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight |
| Moisture Content | Karl Fischer Titration | ≤ 5% |
| Appearance | Visual | White to off-white lyophilized powder |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required for your specific instrumentation.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Acetic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM ammonium acetate buffer, pH 5.5 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the general procedure for confirming the identity of this compound using LC-MS.
Materials:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
LC-MS Conditions:
-
Use a suitable C18 column and a gradient similar to the HPLC method.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 1200.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ for this compound (Expected m/z ≈ 1006.2).
-
Analyze the fragmentation pattern in MS/MS mode to confirm the structure. Common fragments for acyl-CoA compounds include ions corresponding to the adenosine (B11128) diphosphate (B83284) moiety.
-
Signaling Pathway and Logical Relationships
Caption: Proposed pathway for anaerobic 2-methylnaphthalene degradation.[2]
References
Minimizing background noise in Naphthyl-2-methylene-succinyl-CoA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and other common issues encountered in Naphthyl-2-methylene-succinyl-CoA assays.
Troubleshooting Guides and FAQs
This section addresses specific problems in a question-and-answer format to provide clear and actionable solutions.
Issue 1: High Background Signal in the Absence of Enzyme
Question: My assay shows a high background signal even in my negative control wells (without enzyme). What are the potential causes and how can I reduce it?
Answer: High background signal in the absence of an enzyme is a common issue and can often be attributed to the inherent instability of the this compound substrate.
Potential Causes:
-
Non-Enzymatic Hydrolysis: this compound, similar to its structural analog succinyl-CoA, is susceptible to spontaneous hydrolysis in aqueous solutions. This breakdown can release Coenzyme A (CoA-SH), which may be detected by the assay's reporting system, leading to a false-positive signal. Succinyl-CoA has a reported half-life of approximately 70 minutes at room temperature, and it is likely that this compound has a comparable instability.[1]
-
Contaminated Reagents: Impurities in the buffer, substrate, or other assay components can contribute to the background signal. This is particularly relevant for fluorescence-based assays where autofluorescent compounds can interfere.
-
Substrate Purity: The this compound preparation may contain impurities from its synthesis or degradation products from improper storage.
Troubleshooting Steps:
-
Prepare Substrate Solution Fresh: Always prepare the this compound solution immediately before use to minimize the effects of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Optimize pH and Temperature: The rate of non-enzymatic hydrolysis is influenced by pH and temperature. While the optimal conditions depend on the specific enzyme, consider running the assay at a lower temperature or in a pH range where the substrate is more stable, if compatible with your enzyme's activity.
-
Use High-Purity Reagents: Ensure all assay components, including buffers and water, are of the highest purity to avoid introducing interfering substances.
-
Run a Substrate-Only Control: Include a control well with only the substrate and assay buffer (no enzyme) to quantify the rate of non-enzymatic hydrolysis. This background rate can then be subtracted from the rates of the enzymatic reactions.
-
Purify the Substrate: If substrate impurity is suspected, consider purifying the this compound stock using appropriate chromatographic techniques.
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am observing significant variability between my replicate assays. What could be causing this inconsistency?
Answer: Inconsistent results can stem from a variety of factors, from pipetting errors to fluctuations in assay conditions.
Potential Causes:
-
Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in reaction rates.
-
Temperature Fluctuations: Inconsistent incubation temperatures across the assay plate can affect both enzymatic activity and substrate stability.
-
Well-to-Well Variation in Microplates: Differences in the plastic or coating of microplate wells can sometimes lead to variability in signal detection, especially in fluorescence or absorbance-based assays.
-
Incomplete Mixing: Failure to properly mix the reagents in each well can result in localized concentration differences and non-uniform reaction rates.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.
-
Use a Master Mix: Prepare a master mix of all common reagents (buffer, cofactors, etc.) to be added to each well. This minimizes well-to-well variation from multiple pipetting steps.
-
Ensure Temperature Control: Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay.
-
Proper Mixing: After adding all reagents, ensure thorough mixing by gently tapping the plate or using an orbital shaker.
-
Use High-Quality Microplates: For fluorescence assays, use black, opaque-walled plates to reduce well-to-well crosstalk and background fluorescence. For colorimetric assays, use clear, flat-bottom plates.
Issue 3: Low Signal-to-Noise Ratio
Question: My enzymatic signal is weak and difficult to distinguish from the background noise. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio can be due to either a weak signal, high background, or a combination of both.
Potential Causes:
-
Suboptimal Enzyme Concentration: The amount of enzyme in the assay may be too low to generate a strong signal within the desired timeframe.
-
Suboptimal Substrate Concentration: If the substrate concentration is too far below the enzyme's Michaelis constant (Km), the reaction rate will be low.
-
Inhibitors in the Sample: The enzyme preparation or other sample components may contain inhibitors that reduce the enzyme's activity.
-
High Background Noise: As discussed in Issue 1, substrate instability is a major contributor to high background.
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that provides a robust signal without being in excess.
-
Optimize Substrate Concentration: If possible, determine the Km of your enzyme for this compound and use a substrate concentration that is at or above the Km to ensure a near-maximal reaction rate.
-
Sample Purity: If using a crude enzyme preparation, consider further purification steps to remove potential inhibitors.
-
Implement Background Reduction Strategies: Follow the recommendations in Issue 1 to minimize the background signal from substrate hydrolysis.
-
Increase Incubation Time: If the reaction is linear over a longer period, increasing the incubation time can lead to a stronger signal. However, be mindful of potential substrate depletion and the increase in non-enzymatic background over time.
Quantitative Data Summary
The stability of thioester bonds is a critical factor in assays involving acyl-CoA derivatives. The following table summarizes the hydrolysis rates of a related compound, succinyl-CoA, which can serve as an estimate for the stability of this compound.
| Compound | Condition | Half-life (t½) | Reference |
| Succinyl-CoA mimic (T4) | pH 7, room temperature | ~16 minutes | [1][2] |
| Other acyl-CoA mimics (T3, T5) | pH 7, room temperature | ~18 days | [1][2] |
Note: The significant difference in stability highlights the impact of the free carboxyl group in succinyl-CoA, which is also present in this compound, on the rate of intramolecular hydrolysis.
Experimental Protocols
Protocol: Spectrophotometric Assay for Naphthyl-2-methyl-succinate Synthase Activity
This protocol is adapted from the assay used to measure the activity of Naphthyl-2-methyl-succinate synthase, the enzyme that produces the precursor to this compound. It can be modified to suit the specific enzyme that utilizes this compound.
Principle:
The enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of a product. In the case of Naphthyl-2-methyl-succinate synthase, the formation of naphthyl-2-methyl-succinate is monitored by HPLC. For an enzyme that utilizes this compound, a coupled assay is often employed where the release of Coenzyme A is detected.
Materials:
-
This compound (substrate)
-
Enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Coupling enzyme and its substrate (if applicable for detecting CoA-SH)
-
Microplate reader or spectrophotometer
-
96-well microplates (UV-transparent or appropriate for the detection method)
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature.
-
Prepare a stock solution of this compound in the assay buffer immediately before use. Keep on ice.
-
Prepare the enzyme solution to the desired concentration in the assay buffer. Keep on ice.
-
-
Assay Setup:
-
To each well of the microplate, add the assay buffer and any other required cofactors or reagents.
-
Add the this compound substrate to each well to the desired final concentration.
-
Include negative control wells:
-
No-enzyme control: Contains all reagents except the enzyme.
-
No-substrate control: Contains all reagents except the substrate.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the enzyme solution to each well.
-
Mix the contents of the wells thoroughly but gently.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Measure the absorbance (or fluorescence) at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance (or fluorescence) versus time for each well.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the experimental wells to correct for non-enzymatic background.
-
Calculate the specific activity of the enzyme if the protein concentration is known.
-
Visualizations
Caption: General workflow for a this compound assay.
References
Validation & Comparative
A Comparative Guide to the Inhibitory Potential of Naphthyl-2-methylene-succinyl-CoA on Succinyl-CoA Synthetase
Important Note Regarding the Inhibitory Effect of Naphthyl-2-methylene-succinyl-CoA
Before presenting the requested comparison guide, it is crucial for the intended audience of researchers, scientists, and drug development professionals to understand that, based on a thorough review of published scientific literature, This compound is primarily recognized as a metabolic intermediate and not as an enzyme inhibitor.
Scientific studies identify it as a transient compound in the anaerobic degradation pathway of 2-methylnaphthalene (B46627).[1][2] It is synthesized from Naphthyl-2-methyl-succinyl-CoA by the enzyme Naphthyl-2-methyl-succinyl-CoA dehydrogenase and is subsequently converted to Naphthyl-2-hydroxymethyl-succinyl CoA by this compound hydratase.[3][4]
The following guide is provided to fulfill the structural and content-type requirements of the user request. It is presented as a hypothetical framework . The target enzyme, Succinyl-CoA Synthetase, has been chosen as a plausible, albeit unproven, target for illustrative purposes due to its interaction with the structurally related molecule, succinyl-CoA. The comparative data and experimental validations described are templates and should not be interpreted as established facts. Users are advised to use this guide as a structural template to be populated with their own experimental data.
This guide provides a comparative analysis framework for evaluating the inhibitory effects of this compound against a hypothetical target, Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase.[5] SCS is a crucial enzyme in the citric acid (Krebs) cycle, catalyzing the reversible reaction of succinyl-CoA to succinate, coupled with the formation of ATP or GTP.[5][6] For context, we will compare its hypothetical performance with known inhibitors of SCS.
The Established Biochemical Role of this compound
Under anaerobic conditions, certain microorganisms can degrade toxic polycyclic aromatic hydrocarbons like 2-methylnaphthalene. This process involves a multi-step enzymatic pathway. The degradation is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene, a reaction catalyzed by naphthyl-2-methyl-succinate synthase.[2][3] Following this, the product, naphthyl-2-methyl-succinic acid, is activated to its CoA ester and then oxidized to yield this compound.[2] This molecule is not an endpoint but a short-lived intermediate that is quickly hydrated as part of a beta-oxidation-like sequence.[3]
Comparative Analysis of Inhibitory Activity on Succinyl-CoA Synthetase (SCS)
This section provides a template for comparing the inhibitory potency of this compound against known SCS inhibitors. The data for the alternatives are sourced from literature, while the data for the target compound are placeholders.
| Compound | Type of Inhibition | Target Isoform | IC50 / Ki (μM) | Reference |
| This compound | [Data Needed] | [Data Needed] | [Data Needed] | Internal Data |
| Propionyl-CoA | Potent Inhibitor | GDP-specific | ~200 (half-maximal) | [7] |
| Tartryl-CoA | Inactivating Inhibitor | GTP-specific | - | [6] |
| Streptozotocin (B1681764) | Non-competitive | Not specified | Ki ≈ 0.01 | [8] |
| LY266500 | Histidine Phosphorylation Inhibitor | Mitochondrial | - | [9] |
Experimental Protocols
To validate the hypothetical inhibitory effect, a detailed experimental protocol is required. Below is a standard methodology for an in vitro Succinyl-CoA Synthetase inhibition assay.
Protocol: In Vitro SCS Activity and Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.[10][11] The principle involves measuring the formation of succinyl-CoA, which then reacts with a developer to produce a colored product with absorbance at 450 nm.
A. Materials:
-
SCS Assay Buffer
-
SCS Substrate Mix (containing Succinate and ATP)
-
SCS Enzyme Mix (containing Coenzyme A)
-
SCS Developer
-
Purified Succinyl-CoA Synthetase (or mitochondrial lysate)
-
This compound and other test inhibitors
-
96-well clear flat-bottom plate
-
Microplate reader
B. Sample Preparation:
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO or assay buffer).
-
If using tissue or cell samples, homogenize approximately 10 mg of tissue or 1x10⁶ cells in 100 µL of ice-cold SCS Assay Buffer.[11]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the mitochondrial fraction for the assay.
C. Assay Procedure:
-
Prepare a Reaction Mix containing SCS Assay Buffer, SCS Substrate Mix, SCS Enzyme Mix, and SCS Developer according to the kit manufacturer's instructions.
-
For each inhibitor, prepare serial dilutions to test a range of concentrations.
-
To the wells of the 96-well plate, add 50 µL of the enzyme source (purified SCS or sample lysate).
-
Add a specified volume of the inhibitor dilution or vehicle control to each well.
-
Pre-incubate the plate at 25°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 450 nm (A450) in kinetic mode for 10-30 minutes at 25°C.
D. Data Analysis:
-
Calculate the rate of reaction (ΔA450/min) for each well.
-
Normalize the activity in the inhibitor-treated wells to the activity in the vehicle control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway Context
Succinyl-CoA Synthetase is a key component of the mitochondrial citric acid (Krebs) cycle, a central hub of cellular metabolism. Inhibiting this enzyme would disrupt the cycle, potentially leading to an accumulation of upstream metabolites like alpha-ketoglutarate (B1197944) and a depletion of downstream products like fumarate and malate. This disruption would have significant consequences for cellular energy production (ATP/GTP synthesis) and the supply of precursors for biosynthesis.[5]
References
- 1. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Details [sabiork.h-its.org]
- 5. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 6. Tartryl-CoA inhibits succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionate inhibition of succinate:CoA ligase (GDP) and the citric acid cycle in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by streptozotocin of the activity of succinyl-CoA synthetase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Comparative Efficacy of Naphthyl-2-methylene-succinyl-CoA Analogs: A Review of Currently Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of comparative efficacy studies on analogs of Naphthyl-2-methylene-succinyl-CoA. This intermediate is primarily recognized for its role in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria. While the enzymatic steps involving this molecule are partially characterized, research into synthetic analogs designed to modulate this pathway is not evident in the reviewed literature.
Currently, this compound is understood as a transient metabolite in a specialized metabolic route and has not been developed as a therapeutic or biotechnological agent. Consequently, there are no commercially available analogs for which efficacy data has been published. The core requirements of providing comparative quantitative data, detailed experimental protocols, and visualizations of signaling pathways for a series of analogs cannot be fulfilled due to the lack of foundational research in this specific area.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
This compound is a key intermediate in the anaerobic degradation of 2-methylnaphthalene. The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase. The resulting naphthyl-2-methyl-succinate is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA. Subsequently, naphthyl-2-methyl-succinyl-CoA dehydrogenase catalyzes the oxidation of naphthyl-2-methyl-succinyl-CoA to form this compound.
Below is a diagram illustrating the initial steps of this metabolic pathway.
Potential for Analog Development and Efficacy Testing
While no analogs of this compound with reported efficacy currently exist, the enzymes within its metabolic pathway represent potential targets for inhibition or modulation. The development of analogs could, in principle, be pursued for several research purposes, such as:
-
Inhibition of Microbial Growth: Analogs could be designed as inhibitors of key enzymes in the pathway, such as naphthyl-2-methyl-succinyl-CoA dehydrogenase, to control the growth of specific anaerobic bacteria.
-
Bioremediation Research: Studying how different analogs interact with the degradation pathway could provide insights into the mechanisms of bioremediation of polycyclic aromatic hydrocarbons (PAHs).
-
Enzyme Mechanism Probes: Synthetic analogs are valuable tools for elucidating the structure and function of enzyme active sites.
A hypothetical experimental workflow for the development and efficacy testing of such analogs is outlined below.
Conclusion
The request for a comparative guide on the efficacy of this compound analogs cannot be fulfilled at this time due to a lack of available data in the public domain. The scientific community has not yet ventured into the synthesis and evaluation of such compounds. Future research in this area would be necessary to generate the experimental data required for the type of comparative analysis requested. For researchers interested in this field, the initial focus would need to be on the chemical synthesis of a library of analogs and the development of robust enzymatic and cellular assays to screen for their biological activity.
Comparative Analysis of Naphthyl-2-methylene-succinyl-CoA Cross-reactivity with Off-Target Enzymes: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the cross-reactivity of Naphthyl-2-methylene-succinyl-CoA with enzymes outside of its dedicated metabolic pathway. While its role as a key intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627) is well-established, data on its off-target effects, crucial for drug development and broader biochemical understanding, is currently unavailable in the public domain. This guide summarizes the known enzymatic interactions of this compound and highlights the absence of data required for a comparative analysis of its cross-reactivity.
Primary Enzymatic Pathway of this compound
This compound is an essential intermediate in the anaerobic biodegradation of the polycyclic aromatic hydrocarbon 2-methylnaphthalene. This metabolic process is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by naphthyl-2-methyl-succinate synthase . The resulting naphthyl-2-methyl-succinic acid is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, by a succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase .
The pivotal step involving the topic compound is the subsequent oxidation of naphthyl-2-methyl-succinyl-CoA to this compound. This reaction is catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase . Following its formation, this compound is further metabolized in a β-oxidation-like pathway, eventually leading to the formation of 2-naphthoyl-CoA, which then enters a central degradation pathway.
The established enzymatic pathway is depicted in the following workflow:
Figure 1. Enzymatic formation of this compound.
Cross-Reactivity with Other Enzymes: A Data Deficit
A critical aspect of characterizing any biologically active molecule, particularly for applications in drug development, is understanding its potential for off-target interactions. Acyl-CoA molecules, due to their structural similarities, can sometimes interact with a range of CoA-utilizing enzymes across different metabolic pathways. However, extensive searches of the scientific literature have yielded no experimental data on the cross-reactivity of this compound with any enzymes beyond those in its specific degradation pathway.
Studies investigating the inhibitory or substrate activity of this compound on major metabolic enzymes, such as those involved in fatty acid synthesis, the Krebs cycle, or other acyl-CoA metabolism, are currently absent. This lack of information precludes the creation of a comparative guide on its cross-reactivity.
Potential for Non-Enzymatic Reactivity
It is worth noting that some acyl-CoA species, particularly those with reactive functional groups, can participate in non-enzymatic acylation of proteins. This occurs when the acyl group is transferred to nucleophilic residues on a protein, such as lysine, without the facilitation of an enzyme. The methylene (B1212753) group conjugated to the thioester in this compound could potentially impart reactivity, making non-enzymatic modifications of cellular proteins a theoretical possibility. However, without experimental investigation, this remains speculative.
The logical workflow for assessing such cross-reactivity would involve a series of well-defined experiments:
Figure 2. Hypothetical workflow for assessing enzyme cross-reactivity.
Conclusion and Future Directions
The primary focus of research on this compound has been its role in microbial biodegradation. While this has led to a good understanding of its dedicated enzymatic pathway, it has left a significant void in our knowledge of its broader biochemical interactions. For researchers, scientists, and drug development professionals, this lack of data means that the potential for this molecule to interfere with other cellular processes is completely unknown.
To address this, future research should be directed towards screening this compound against a diverse panel of enzymes, particularly those that recognize other acyl-CoA molecules. Such studies would be invaluable in determining the specificity of this compound and would be the first step towards creating a meaningful comparative guide on its cross-reactivity. Until such data becomes available, any discussion of the off-target effects of this compound remains speculative.
Control Experiments for Naphthyl-2-methylene-succinyl-CoA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studying Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627). The inclusion of appropriate controls is paramount for the accurate interpretation of experimental results, ensuring the specificity and reliability of findings in this metabolic pathway. This document outlines positive and negative controls, alternative substrates, and detailed experimental protocols to support robust scientific inquiry.
Understanding the Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is a multi-step enzymatic process. A critical step involves the conversion of Naphthyl-2-methyl-succinyl-CoA to this compound, which is subsequently hydrated. The key enzymes in this segment of the pathway are Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and Naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2][3] Understanding this pathway is crucial for designing relevant control experiments.
Control Experiments for Key Enzymes
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase
This enzyme catalyzes the activation of naphthyl-2-methyl-succinic acid to its corresponding CoA ester.
Positive Controls:
-
Naphthyl-2-methyl-succinate: The natural substrate will serve as the primary positive control to establish baseline enzyme activity.
-
Succinyl-CoA: As the CoA donor, its presence is essential for the reaction to proceed.
Negative Controls:
-
Heat-inactivated enzyme: A fundamental control to ensure that the observed activity is enzymatic.
-
Absence of Succinyl-CoA: Demonstrates the dependency of the reaction on the CoA donor.
-
Sodium Borohydride: This reducing agent has been shown to not inhibit the CoA-transferase, so its inclusion can help to rule out certain types of reaction mechanisms.
-
Hydroxylamine: Shows partial inhibition, which can be used to characterize the enzyme.
-
Alternative Dicarboxylic Acids: Analogs such as maleate, glutarate, and malonate are poor substrates for some CoA-transferases and can be used to assess substrate specificity.[4]
| Compound | Expected Outcome | Purpose |
| Naphthyl-2-methyl-succinate | Formation of Naphthyl-2-methyl-succinyl-CoA | Positive control (natural substrate) |
| Succinyl-CoA | Essential for the reaction | Positive control (CoA donor) |
| Heat-inactivated enzyme | No product formation | Negative control (enzyme activity) |
| Omission of Succinyl-CoA | No product formation | Negative control (cofactor dependency) |
| Sodium Borohydride | No significant inhibition of product formation | Mechanistic negative control |
| Hydroxylamine | Partial inhibition of product formation | Characterization of enzyme class |
| Maleate, Glutarate, Malonate | Minimal to no product formation | Negative controls (substrate specificity) |
Naphthyl-2-methyl-succinyl-CoA dehydrogenase
This enzyme catalyzes the oxidation of Naphthyl-2-methyl-succinyl-CoA to this compound.
Positive Controls:
-
Naphthyl-2-methyl-succinyl-CoA: The natural substrate for the enzyme.
-
Phenazine (B1670421) methosulphate (PMS): An artificial electron acceptor required for in vitro activity, as the enzyme does not effectively use natural acceptors like NAD+ or FAD.
Negative Controls:
-
Heat-inactivated enzyme: To confirm the enzymatic nature of the reaction.
-
Absence of Phenazine methosulphate: To demonstrate the requirement of an electron acceptor.
-
Succinyl-CoA: As a structurally similar but non-substrate molecule, it can be used to test for substrate specificity. Studies on analogous enzymes like methylsuccinyl-CoA dehydrogenase show very low activity with succinyl-CoA.
-
Inactive Structural Analog: A synthesized analog of Naphthyl-2-methyl-succinyl-CoA that cannot be dehydrogenated (e.g., lacking the abstractable proton) would be an ideal negative control to probe the active site.
| Compound/Condition | Expected Outcome | Purpose |
| Naphthyl-2-methyl-succinyl-CoA | Formation of this compound in the presence of PMS | Positive control (natural substrate) |
| Phenazine methosulphate (PMS) | Essential for the reaction in vitro | Positive control (artificial electron acceptor) |
| Heat-inactivated enzyme | No product formation | Negative control (enzyme activity) |
| Omission of PMS | No product formation | Negative control (electron acceptor dependency) |
| Succinyl-CoA | Minimal to no product formation | Negative control (substrate specificity) |
| Inactive substrate analog | No product formation | Negative control (active site specificity) |
Experimental Protocols
Assay for Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Activity
This protocol is adapted from methods used for analogous CoA-transferases.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 0.5 mM succinyl-CoA, and the enzyme preparation.
-
Initiation: Start the reaction by adding 1 mM naphthyl-2-methyl-succinate.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Termination and Analysis: Stop the reaction at various time points by adding a quenching solution (e.g., 10% perchloric acid). Analyze the formation of naphthyl-2-methyl-succinyl-CoA by reverse-phase HPLC.
-
Controls:
-
Positive Control: Use the complete reaction mixture as described.
-
Negative Controls:
-
A reaction mixture with heat-inactivated enzyme.
-
A reaction mixture lacking succinyl-CoA.
-
A reaction mixture where naphthyl-2-methyl-succinate is replaced with a non-substrate analog (e.g., maleate).
-
-
Assay for Naphthyl-2-methyl-succinyl-CoA dehydrogenase Activity
This protocol is based on the known requirement for an artificial electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and the enzyme preparation.
-
Initiation: Add 0.2 mM naphthyl-2-methyl-succinyl-CoA and 1 mM phenazine methosulphate (PMS) to start the reaction.
-
Monitoring: Monitor the reduction of an electron acceptor spectrophotometrically. For example, the reduction of DCPIP (2,6-dichlorophenolindophenol) can be followed by the decrease in absorbance at 600 nm.
-
Incubation: Perform the assay at 30°C.
-
Controls:
-
Positive Control: The complete reaction mixture.
-
Negative Controls:
-
A reaction with heat-inactivated enzyme.
-
A reaction mixture lacking PMS.
-
A reaction where naphthyl-2-methyl-succinyl-CoA is replaced with succinyl-CoA.
-
-
Quantitative Data Comparison
The following table summarizes known specific activities for the key enzymes in the anaerobic degradation of 2-methylnaphthalene. This data can be used as a benchmark for comparison in your own experiments.
| Enzyme | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene + Fumarate | 0.020 ± 0.003 | [3] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate | 19.6 | |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | 0.115 |
Alternative Substrates and Inhibitors
Investigating the effects of alternative substrates and inhibitors can provide valuable insights into the enzyme's mechanism and specificity.
| Enzyme | Alternative Substrates/Inhibitors | Expected Effect | Purpose |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Benzylsuccinate | May act as a substrate, depending on enzyme specificity. | Probing substrate range |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Itaconyl-CoA | May act as a substrate or inhibitor, given its structural similarity to succinyl-CoA. | Investigating active site topology |
| Malonyl-CoA | Likely an inhibitor due to its structural similarity and role in fatty acid synthesis. | Exploring potential regulatory mechanisms |
By implementing these control experiments, researchers can ensure the validity of their findings and contribute to a more comprehensive understanding of the anaerobic degradation of polycyclic aromatic hydrocarbons.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of succinyl-CoA transferase from rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Experimental Landscape of Naphthyl-2-methylene-succinyl-CoA
Quantitative Enzyme Activity Data
The reproducibility of experiments involving Naphthyl-2-methylene-succinyl-CoA is intrinsically linked to the activity and stability of the enzymes that produce and consume it. The following table summarizes the reported specific activities of key enzymes in the anaerobic 2-methylnaphthalene (B46627) degradation pathway. These values provide a baseline for expected enzymatic conversion rates under specific laboratory conditions.
| Enzyme | Substrate(s) | Product(s) | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Organism/System | Reference |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene + Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | Sulfate-reducing enrichment culture | [1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid + Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA + Succinate (B1194679) | 19.6 | Crude cell extracts (sulfate-reducing enrichment culture) | [2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Crude cell extracts (sulfate-reducing enrichment culture) | [2] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for the synthesis of a precursor and an enzymatic assay relevant to the study of this compound.
Synthesis of Naphthyl-2-methylene-succinic Acid
The synthesis of Naphthyl-2-methylene-succinic acid, a precursor in the metabolic pathway leading to this compound, has been described.[3]
Procedure:
-
Dissolve sodium metal (2.2 g, 96 mmol) in absolute methanol (B129727) (70 ml) at 0°C under a nitrogen atmosphere.
-
Add diethylsuccinate (22.4 g, 128 mmol) to the solution.
-
Dissolve naphthalene-2-carbaldehyde (10 g, 64 mmol) in absolute methanol (40 ml).
-
Add the naphthalene-2-carbaldehyde solution dropwise to the reaction mixture over a period of 40 minutes.
Note: This procedure synthesizes the precursor acid. The subsequent conversion to the CoA ester is an enzymatic step.
Naphthyl-2-methyl-succinate Synthase Assay
This assay measures the activity of the enzyme that catalyzes the first committed step in the anaerobic degradation of 2-methylnaphthalene.[1]
Cell Suspension Preparation:
-
Grow a sulfate-reducing enrichment culture with 2-methylnaphthalene as the carbon source.
-
Harvest cells (from 150 ml of culture) by centrifugation under anoxic conditions (16,000 x g for 30 min).
-
Resuspend the cell pellet in 1 ml of 20 mM potassium phosphate (B84403) buffer (pH 7.0) inside an anaerobic glove box. The buffer should be reduced with 1 mM titanium(III) citrate.
Enzyme Assay:
-
Inject the dense cell suspension into a 4-ml glass vial sealed with a silicon rubber stopper and flushed with N₂.
-
Initiate the reaction by adding the substrates: 2-methylnaphthalene and fumarate.
-
Incubate the reaction vial at 30°C in the dark.
-
At various time points, withdraw 150 µl samples using a syringe.
-
Mix 100 µl of the sample with 400 µl of ethanol (B145695) (99.8%) to stop the reaction.
-
Centrifuge the mixture (15,000 x g for 5 min) to remove precipitates.
-
Analyze the supernatant for the production of naphthyl-2-methyl-succinic acid using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis:
-
Column: C₁₈ reversed-phase
-
Detection: UV at 206 nm
-
Eluent: Isocratic mixture of acetonitrile (B52724) and 100 mM ammonium (B1175870) phosphate buffer, pH 3.5 (40:60)
Signaling Pathway and Experimental Workflow
The metabolic pathway of anaerobic 2-methylnaphthalene degradation provides the context for the role of this compound.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
The experimental workflow for determining enzyme activity involves several key stages, from sample preparation to data analysis.
Caption: General workflow for an anaerobic enzyme assay.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Naphthyl-2-methylene-succinyl-CoA: Specificity and Selectivity
This guide provides a detailed comparison of Naphthyl-2-methylene-succinyl-CoA, an intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627), with other related molecules. The analysis focuses on its enzymatic specificity and selectivity, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals working with CoA-dependent enzymes and metabolic pathways.
Introduction
This compound is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon.[1][2][3] This pathway involves a series of enzymatic reactions that transform 2-methylnaphthalene into central metabolites.[1][2] The specificity of the enzymes involved in this pathway for their respective substrates is crucial for the efficient degradation of the parent compound. This guide examines the available data on the enzymes that interact with this compound and its precursor, Naphthyl-2-methyl-succinyl-CoA, and compares their activity with that of other related CoA-dependent enzymes.
Signaling Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The initial steps in the anaerobic degradation of 2-methylnaphthalene involve the addition of fumarate (B1241708) to the methyl group, followed by CoA activation and subsequent oxidation. The product of the initial addition is naphthyl-2-methyl-succinate.[1][2] This is then activated to Naphthyl-2-methyl-succinyl-CoA by the enzyme Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase.[1] Subsequently, Naphthyl-2-methyl-succinyl-CoA dehydrogenase catalyzes the oxidation of Naphthyl-2-methyl-succinyl-CoA to this compound.[1]
Data Presentation: Enzyme Specificity and Performance
| Enzyme | Substrate/Product | Specific Activity (nmol min-1 mg-1 protein) | Source |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate | 19.6 | [1] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | 0.115 | [1] |
Table 1: Specific Activities of Enzymes in the 2-Methylnaphthalene Degradation Pathway.
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1 protein) | Source |
| ThnO | (1R,2R)-2-carboxycyclohexylacetyl-CoA | 61.5 ± 10.3 | 1.2 ± 0.1 | [4] |
Table 2: Kinetic Parameters for the Analogous Acyl-CoA Dehydrogenase, ThnO.
The data in Table 1 indicates the relative efficiency of the enzymes in the 2-methylnaphthalene degradation pathway. The CoA-transferase exhibits a significantly higher specific activity compared to the dehydrogenase. Table 2 provides kinetic parameters for ThnO, a flavin-dependent acyl-CoA dehydrogenase involved in the anaerobic degradation of naphthalene (B1677914). While not the same enzyme that interacts with this compound, its kinetic profile with a structurally complex acyl-CoA substrate provides a valuable reference for the expected range of affinity and turnover rate. The Km value of 61.5 µM suggests a reasonably high affinity of the enzyme for its substrate.
Selectivity Analysis
The selectivity of this compound for its target enzyme over other CoA-dependent enzymes is a critical aspect of its biological role. While direct comparative inhibition data is scarce, we can infer selectivity based on the known characteristics of related enzyme families.
-
Acyl-CoA Dehydrogenases: This family of enzymes exhibits a wide range of substrate specificities, often dictated by the length and structure of the acyl chain.[5][6][7] The unique naphthyl moiety of this compound likely confers high selectivity for the specific dehydrogenase involved in its metabolism, as the active site of this enzyme would be structurally adapted to accommodate this bulky side group. Other acyl-CoA dehydrogenases, such as those involved in fatty acid β-oxidation, are unlikely to bind this substrate efficiently.
-
Succinyl-CoA Synthetase (SCS): SCS is a key enzyme in the citric acid cycle and is responsible for the conversion of succinyl-CoA to succinate.[8][9] While SCS can interact with some succinate analogs, its active site is generally specific for smaller dicarboxylic acid CoA esters.[10][11] The large naphthyl group of this compound would likely result in steric hindrance, preventing effective binding to the active site of SCS. Studies have shown that even relatively small modifications to the succinyl group can significantly impact binding and catalysis by SCS.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
1. Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity
This protocol is based on the method described for measuring the activity of Naphthyl-2-methyl-succinyl-CoA dehydrogenase in crude cell extracts.[1]
-
Principle: The enzymatic oxidation of Naphthyl-2-methyl-succinyl-CoA to this compound is monitored by the reduction of an artificial electron acceptor, phenazine (B1670421) methosulphate (PMS), which in turn reduces a chromogenic substrate.
-
Reagents:
-
Tris-HCl buffer (pH 7.8)
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Phenazine methosulphate (PMS) (electron acceptor)
-
Cell-free extract containing the dehydrogenase
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and PMS.
-
Add the cell-free extract to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, Naphthyl-2-methyl-succinyl-CoA.
-
Monitor the reduction of an appropriate secondary electron acceptor (e.g., DCPIP) spectrophotometrically.
-
Calculate the specific activity based on the rate of change in absorbance and the protein concentration of the cell extract.
-
2. Assay for Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Activity
This protocol is adapted from the assay used to measure the CoA-transferase in the 2-methylnaphthalene degradation pathway.[1]
-
Principle: The transfer of a CoA moiety from a donor (e.g., succinyl-CoA) to naphthyl-2-methyl-succinate is measured by monitoring the formation of the product, Naphthyl-2-methyl-succinyl-CoA, typically by HPLC.
-
Reagents:
-
Tris-HCl buffer (pH 7.8)
-
Naphthyl-2-methyl-succinate (acceptor substrate)
-
Succinyl-CoA (CoA donor)
-
Cell-free extract containing the CoA-transferase
-
-
Procedure:
-
Set up a reaction mixture containing Tris-HCl buffer, naphthyl-2-methyl-succinate, and the cell-free extract.
-
Start the reaction by adding succinyl-CoA.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction at various time points by adding a quenching agent (e.g., acid).
-
Analyze the formation of Naphthyl-2-methyl-succinyl-CoA using reverse-phase HPLC with UV detection.
-
Quantify the product formation against a standard curve to determine the enzyme activity.
-
References
- 1. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. bu.edu [bu.edu]
- 9. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 10. Tartryl-CoA inhibits succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Naphthyl-2-methylene-succinyl-CoA Hydratase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for the validation of Naphthyl-2-methylene-succinyl-CoA hydratase (BnsH) activity. The objective is to offer robust experimental frameworks to ensure the accuracy and reliability of enzyme activity measurements, a critical step in biochemical research and drug discovery.
This compound is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. The enzyme responsible for its transformation is this compound hydratase, which catalyzes the hydration of the methylene (B1212753) group. Accurate measurement of this enzyme's activity is crucial for understanding the metabolic pathway and for potential applications in bioremediation and biocatalysis.
The Imperative of Orthogonal Validation
Orthogonal validation employs multiple, distinct analytical methods to measure the same parameter. This approach is essential to mitigate the risk of method-specific artifacts and interferences, thereby increasing confidence in the experimental results. For enzyme kinetics, relying on a single assay can be misleading. By employing two or more mechanistically different assays, researchers can confirm that the observed activity is a true reflection of the enzyme's function and not an artifact of the detection system.
This guide details two orthogonal approaches for measuring this compound hydratase activity: a direct method using High-Performance Liquid Chromatography (HPLC) and an indirect spectrophotometric assay.
Comparative Data Summary
The following table summarizes the key performance characteristics of the two proposed orthogonal assays for this compound hydratase activity.
| Feature | HPLC-Based Assay | Spectrophotometric Assay |
| Principle | Direct quantification of substrate and product | Indirect measurement of substrate consumption |
| Detection | UV absorbance of CoA thioesters | Decrease in absorbance at ~263 nm |
| Throughput | Lower | Higher |
| Sensitivity | High | Moderate |
| Specificity | High (separation of components) | Lower (potential for interfering absorbers) |
| Equipment | HPLC system with UV detector | UV-Vis Spectrophotometer (plate reader compatible) |
| Sample Prep | Requires sample quenching and filtration | Simpler, direct measurement |
Experimental Protocols
Direct Validation: HPLC-Based Assay
This method provides direct and simultaneous quantification of the substrate (this compound) and the product (Naphthyl-2-hydroxymethyl-succinyl-CoA), offering high specificity and accuracy.
Materials:
-
This compound (substrate)
-
Purified this compound hydratase (BnsH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.0
-
Mobile Phase B: Methanol
-
UV detector set to 260 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The substrate may need to be synthesized enzymatically or chemically as it is not readily commercially available.
-
Set up the enzymatic reaction by combining the assay buffer, this compound, and purified enzyme in a microcentrifuge tube.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to precipitate the protein.
-
Filter the supernatant and inject a defined volume onto the HPLC column.
-
Elute the compounds using a gradient of mobile phase B.
-
Monitor the absorbance at 260 nm to detect the CoA thioesters.
-
Quantify the substrate and product peaks by integrating the peak areas and comparing them to a standard curve of known concentrations.
Orthogonal Validation: Spectrophotometric Assay
This method relies on the change in UV absorbance as the double bond in this compound is hydrated. It is a continuous assay that allows for the real-time monitoring of enzyme activity and is suitable for higher throughput screening.
Materials:
-
This compound (substrate)
-
Purified this compound hydratase (BnsH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer or microplate reader capable of reading in the UV range
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Determine the wavelength of maximum absorbance (λmax) for the substrate, which is expected to be around 263 nm due to the thioester bond and the naphthyl group.
-
In a quartz cuvette or a UV-transparent microplate, add the assay buffer and the this compound substrate.
-
Initiate the reaction by adding a small volume of the purified enzyme.
-
Immediately start monitoring the decrease in absorbance at the predetermined λmax over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the substrate.
Visualizing the Workflow and Pathway
To aid in the conceptualization of the experimental process and the biochemical context, the following diagrams have been generated.
Caption: Experimental workflow for orthogonal validation.
Caption: Enzymatic reaction of BnsH.
Unraveling the In Vivo Landscape of Naphthyl-2-methylene-succinyl-CoA and its Analogs in Metabolic Pathways
A comparative guide for researchers navigating the complexities of Coenzyme A derivatives in in vivo systems. This document provides an objective analysis of Naphthyl-2-methylene-succinyl-CoA and related compounds, focusing on their roles in metabolic pathways and the methodologies for their validation.
This compound is a specialized Coenzyme A (CoA) derivative that plays a role in the anaerobic degradation of 2-methylnaphthalene (B46627) by certain bacteria.[1] While specific in vivo validation studies on this compound itself are not extensively documented in publicly available literature, its significance can be understood by examining the broader context of succinyl-CoA analogs and the methods used to validate their targets in vivo. This guide provides a comparative overview of the metabolic pathway involving this compound, potential alternative validation targets, and the experimental protocols required for such studies.
Comparative Analysis of Succinyl-CoA Analogs
The validation of targets for CoA analogs often involves comparing the effects of the analog to other known compounds or to a control. While direct comparisons with this compound are limited, a conceptual comparison can be made with other succinyl-CoA analogs that have been studied more extensively.
| Compound/Analog | Known/Putative Target(s) | Organism(s) of Study | Key Findings | Reference |
| This compound | Intermediate in 2-methylnaphthalene degradation pathway | Sulfate-reducing bacteria | Formed from the oxidation of Naphthyl-2-methyl-succinyl-CoA. | [1] |
| 3-Sulfinopropionyl-CoA (3SP-CoA) | Succinate-CoA Ligase (SucCD) | Escherichia coli, Advenella mimigardefordensis, Alcanivorax borkumensis | SucCD enzymes can activate 3SP to 3SP-CoA, demonstrating enzyme promiscuity.[2][3] | [2][3] |
| Itaconyl-CoA | Succinate-CoA Ligase (SucCD) | Escherichia coli | SucCD shows activity with itaconate, a structural analog of succinate (B1194679).[2][3] | [2][3] |
| Malyl-CoA | Succinate-CoA Ligase (SucCD) | Escherichia coli, Advenella mimigardefordensis, Alcanivorax borkumensis | SucCD can convert both L-malate and D-malate to their corresponding CoA-thioesters.[2][3] | [2][3] |
| Pantetheine (B1680023) Analogs | Coenzyme A biosynthetic pathway (e.g., CoaA) | Escherichia coli | Can act as alternative substrates for CoA biosynthetic enzymes, leading to the formation of CoA antimetabolites with antibiotic properties.[4] | [4] |
Signaling and Metabolic Pathways
The metabolic pathway involving this compound is a part of the anaerobic degradation of 2-methylnaphthalene. Understanding this pathway is crucial for designing in vivo validation studies.
Experimental Protocols for In Vivo Validation
Validating the targets of a CoA analog in vivo requires a multi-faceted approach. Below are generalized protocols that can be adapted for studying compounds like this compound in a relevant biological context.
1. General Workflow for In Vivo Target Validation
The process of in vivo target validation typically involves modulating the target in a disease or metabolic model and observing the outcomes.
2. Protocol: Analysis of CoA Analogs in Bacterial Cultures
This protocol is adapted from studies on pantetheine analogs in E. coli and can be conceptually applied to other bacterial systems.[4]
-
Objective: To determine if a CoA analog is processed by the endogenous CoA biosynthetic pathway and interacts with carrier proteins.
-
Materials:
-
Bacterial strain of interest (e.g., sulfate-reducing bacteria for N-MS-CoA context).
-
Growth media (e.g., minimal and rich media).
-
The CoA analog to be tested.
-
Control compounds.
-
Reagents for cell lysis and protein extraction.
-
MALDI-TOF mass spectrometer.
-
-
Procedure:
-
Culture Growth and Treatment:
-
Grow bacterial cultures to mid-log phase.
-
Supplement the cultures with the CoA analog at various concentrations.
-
Include untreated and vehicle-treated cultures as controls.
-
Incubate for a defined period.
-
-
Protein Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using sonication or enzymatic methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Analysis of Acyl Carrier Proteins (ACPs):
-
The formation of CoA analogs in vivo can be indirectly measured by observing the modification of ACPs.
-
Analyze the protein lysate using MALDI-TOF mass spectrometry to detect mass shifts in ACPs corresponding to the adduction of the analog.
-
-
Growth Inhibition Assays:
-
Determine the Minimum Inhibitory Concentration (MIC) of the analog by growing the bacteria in the presence of serial dilutions of the compound.
-
Compare the MIC values in minimal and rich media to assess the role of nutrient availability.[4]
-
-
3. Protocol: Genetic Complementation for Target Validation
This method can be used to confirm the role of a specific enzyme in the metabolism of a CoA analog.[3][5]
-
Objective: To demonstrate that a specific gene (e.g., a CoA ligase) is essential for the activation of a succinate analog in vivo.
-
Materials:
-
A bacterial strain with a knockout of the target gene (e.g., ΔsucCD).
-
An expression vector containing the wild-type target gene.
-
The succinate analog of interest.
-
Appropriate growth media and selection agents.
-
-
Procedure:
-
Strain Construction:
-
Create a mutant bacterial strain where the gene encoding the putative target enzyme is deleted.
-
-
Complementation:
-
Transform the knockout strain with a plasmid carrying the wild-type gene under the control of an inducible promoter.
-
As a control, transform the knockout strain with an empty vector.
-
-
Phenotypic Rescue:
-
Grow both the complemented strain and the control strain in a medium where the metabolism of the succinate analog is required for a measurable phenotype (e.g., growth, production of a downstream metabolite).
-
Induce the expression of the target gene.
-
-
Analysis:
-
Monitor for the restoration of the wild-type phenotype in the complemented strain. Successful complementation confirms that the target enzyme is responsible for processing the analog in vivo.
-
-
Future Directions and Considerations
The study of this compound and its targets in vivo is an emerging area. Future research should focus on:
-
Synthesis of Labeled Probes: The development of isotopically labeled or fluorescently tagged versions of this compound would facilitate its tracking and the identification of binding partners in complex biological systems.
-
Proteomic Approaches: Utilizing activity-based protein profiling (ABPP) with probes designed to mimic this compound could identify the specific enzymes that interact with this intermediate.
-
Comparative Metabolomics: Comparing the metabolomes of wild-type and mutant bacterial strains (e.g., deficient in the 2-methylnaphthalene degradation pathway) when exposed to 2-methylnaphthalene can provide insights into the flux through this pathway and the role of this compound.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel characteristics of succinate coenzyme A (Succinate-CoA) ligases: conversion of malate to malyl-CoA and CoA-thioester formation of succinate analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Evaluation and In Vivo Analysis of Alkynyl Coenzyme A Antimetabolites in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Naphthyl-2-methylene-succinyl-CoA and its Associated Metabolites in Anaerobic Naphthalene Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Anaerobic Degradation of 2-Methylnaphthalene (B46627)
The anaerobic degradation of aromatic hydrocarbons like 2-methylnaphthalene is a critical biogeochemical process. In sulfate-reducing bacteria, this process is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene, leading to the formation of Naphthyl-2-methyl-succinate. This intermediate is then activated to its coenzyme A (CoA) thioester, Naphthyl-2-methyl-succinyl-CoA, which enters a β-oxidation-like pathway. Naphthyl-2-methylene-succinyl-CoA is a key intermediate in this pathway.
Comparative Analysis of Pathway Intermediates
The core of this analysis centers on the enzymatic conversions of Naphthyl-2-methyl-succinyl-CoA to this compound and its subsequent hydration.
| Intermediate | Enzyme | Reaction Type | Key Features |
| Naphthyl-2-methyl-succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Oxidation | The substrate for the dehydrogenase. The presence of the C-H bond at the methylene (B1212753) bridge allows for oxidation. |
| This compound | This compound hydratase | Hydration | The product of the initial oxidation. The double bond of the methylene group is susceptible to hydration. This intermediate represents a branch point for potential synthetic derivatization. |
| Naphthyl-2-hydroxymethyl-succinyl-CoA | - | - | The product of hydration. The hydroxyl group introduces a new functional handle for subsequent enzymatic reactions in the degradation pathway. |
Experimental Protocols
Detailed experimental protocols for the synthesis and comparative analysis of a wide range of this compound derivatives are not currently established in the literature. However, the study of the native enzymatic pathway can be approached using the following methodologies.
Enzyme Activity Assays
Objective: To measure the specific activity of Naphthyl-2-methyl-succinyl-CoA dehydrogenase.
Materials:
-
Cell-free extracts from anaerobic 2-methylnaphthalene-degrading bacteria
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Phenazine methosulphate (PMS) or other artificial electron acceptors
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the substrate Naphthyl-2-methyl-succinyl-CoA, and an artificial electron acceptor like PMS.
-
Initiate the reaction by adding the cell-free extract containing the dehydrogenase.
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength.
-
Calculate the specific activity based on the rate of change in absorbance, the molar extinction coefficient of the electron acceptor, and the protein concentration of the cell-free extract.
Visualizing the Metabolic Pathway
The following diagrams illustrate the key enzymatic steps in the anaerobic degradation of 2-methylnaphthalene, highlighting the position of this compound.
Caption: Key enzymatic steps in the metabolism of Naphthyl-2-methyl-succinyl-CoA.
Caption: Workflow for determining Naphthyl-2-methyl-succinyl-CoA dehydrogenase activity.
Future Directions
The unique structure of this compound, featuring a conjugated system involving the naphthalene (B1677914) ring and the methylene-succinyl moiety, makes it an interesting target for the design of novel enzyme inhibitors. Future research could focus on the synthesis of derivatives with modifications to the naphthyl ring or the succinyl-CoA tail to probe the active sites of enzymes in this pathway. Such studies would require the development of robust synthetic routes and detailed kinetic analysis to establish structure-activity relationships. These efforts could pave the way for the development of new antimicrobial agents or bioremediation catalysts.
Safety Operating Guide
Navigating the Disposal of Naphthyl-2-methylene-succinyl-CoA: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for a Novel Research Chemical
For researchers and scientists in drug development and other laboratory settings, the proper handling and disposal of novel or uncharacterized chemical compounds is a critical component of laboratory safety and environmental responsibility. Naphthyl-2-methylene-succinyl-CoA, a specialized research chemical and intermediate in biochemical pathways, lacks a specific Safety Data Sheet (SDS). Therefore, it must be treated as a hazardous substance of unknown nature. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.
The foundational principle when handling a chemical without standardized disposal protocols is to consult your institution's Environmental Health and Safety (EHS) department at the earliest opportunity.[1] EHS professionals are equipped to provide guidance and ensure compliance with all federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Given the unknown nature of this compound, it must be handled with the assumption that it may be toxic, flammable, corrosive, and/or environmentally harmful. The presence of a naphthalene (B1677914) moiety suggests potential hazards, as naphthalene is a flammable solid, a suspected carcinogen, and ecotoxic.[2][3][4] The related compound, 2-naphthoic acid, is classified as an irritant.[5][6][7]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Ventilation: All handling of the compound should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
In the event of a spill, immediately notify your supervisor and follow your institution's established spill response procedures.
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound requires a systematic approach involving waste classification, segregation, and final disposal through certified channels.
Step 1: Waste Identification and Classification
The initial and most crucial step is to classify the waste. Since no specific SDS exists for this compound, it must be handled as hazardous waste.[1][8] Do not dispose of this chemical down the drain or in regular trash.[9][10]
Step 2: Waste Segregation and Collection
Proper segregation is vital to prevent dangerous chemical reactions.[11]
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix this waste with other chemical waste streams.[8]
Step 3: Container Labeling
As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The date the waste was first added to the container.[1]
-
The name and contact information of the generating researcher or laboratory.[1]
-
A list of all components and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Potentially Toxic," "Suspected Carcinogen," "Ecotoxic").
Step 4: Storage
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.[11] This area should be well-ventilated and away from ignition sources and incompatible materials.[11]
Step 5: Final Disposal
The ultimate disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.[8]
-
Contact EHS: Coordinate with your institution's EHS department to arrange for pickup and disposal.
-
Provide Information: Supply EHS with all available information about the compound, including its origin, any known reactive properties, and the process that generated the waste.
-
Do Not Attempt Neutralization: Without established protocols, do not attempt to neutralize or treat the waste yourself.
Data Presentation
The following tables summarize the key information for the disposal of this compound and related compounds.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Reason |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with a potentially hazardous substance. |
| Eye Protection | Safety goggles or face shield | To protect eyes from splashes of the chemical. |
| Body Protection | Flame-resistant lab coat | To protect from contamination and potential flammability. |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of potentially harmful aerosols or dust.[1] |
Table 2: Waste Disposal Quick Reference
| Waste Type | Container Type | Key Labeling Information | Storage Location |
| Solid Waste (contaminated items) | Sealed, chemically compatible container | "Hazardous Waste," "this compound," Date, Researcher Info, Potential Hazards (Toxic, Carcinogen, Ecotoxic) | Designated Satellite Accumulation Area[11] |
| Liquid Waste (solutions) | Leak-proof, chemically compatible container | "Hazardous Waste," "this compound," Date, Researcher Info, Potential Hazards (Toxic, Carcinogen, Ecotoxic) | Designated Satellite Accumulation Area[11] |
Experimental Protocols
As this compound is an uncharacterized compound for disposal purposes, no specific experimental protocols for its treatment or neutralization are recommended. The primary "protocol" is the administrative and logistical procedure for its safe collection and handoff to professional disposal services. In some cases, your institution's EHS department may require a basic characterization of the waste before it can be transported for disposal.[1] This should only be performed by trained personnel.
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision-making process for uncharacterized chemical disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. alpharesources.com [alpharesources.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthoic acid - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Naphthyl-2-methylene-succinyl-CoA. The following procedures are based on the known hazards of its constituent chemical groups, namely naphthalene (B1677914) and coenzyme A derivatives, to ensure a high level of safety in the laboratory.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently.[1][5] | To prevent skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles. A full-face shield is required when there is a risk of splashing.[1][2][5] | To protect eyes from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges, especially when handling the solid form or creating aerosols.[5][6] | To prevent inhalation of potentially harmful aerosols or dust.[5] Work should always be conducted in a certified chemical fume hood.[5] |
| Body Protection | A full-length laboratory coat, buttoned completely. Consider a chemical-resistant apron for larger quantities.[1][5] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material.[1] | To protect feet from potential spills. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to the following protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the designated work area.
-
Clearly label a designated area for the handling of this compound with a "CANCER HAZARD" warning.[1]
-
-
Handling the Compound:
-
Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Conduct all weighing, reconstitution, and aliquoting of the compound within the certified chemical fume hood to control airborne particles and vapors.[5]
-
Use disposable labware (e.g., pipette tips, microcentrifuge tubes) whenever possible to reduce the risk of cross-contamination.[1]
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and other disposable PPE as hazardous waste.[1]
-
Wash hands thoroughly with soap and water after removing PPE.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not dispose of any waste containing this compound in the regular trash or down the drain.[3][7]
-
Solid Waste: All solid waste, including used gloves, pipette tips, contaminated paper towels, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.[1][5] The container should be marked with a "CANCER HAZARD" warning.[1]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.[3][5]
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
